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  • Product: 5-Cyclohexyl-5-oxovaleric acid
  • CAS: 15971-96-7

Core Science & Biosynthesis

Foundational

5-Cyclohexyl-5-oxovaleric Acid: A Structural Exploration of Potential Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 5-Cyclohexyl-5-oxovaleric acid is a fascinating yet understudied molecule. While direct experimental evidence of its bi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyclohexyl-5-oxovaleric acid is a fascinating yet understudied molecule. While direct experimental evidence of its biological activity is not currently available in public literature, its hybrid structure, featuring both a keto acid and a cyclohexyl moiety, suggests a rich potential for interaction with biological systems. This guide provides a comprehensive theoretical exploration of its potential biological activities, grounded in the established roles of its constituent chemical features. We will delve into its physicochemical properties, hypothesize potential mechanisms of action in key therapeutic areas such as metabolic disorders, oncology, and neurology, and provide detailed, actionable experimental workflows for the empirical validation of these hypotheses. This document is intended to serve as a foundational resource for researchers poised to investigate the therapeutic promise of this intriguing compound.

Introduction: Unveiling a Molecule of Latent Potential

5-Cyclohexyl-5-oxovaleric acid (PubChem CID: 298881) is a carboxylic acid characterized by a cyclohexyl ring attached to a five-carbon chain bearing a ketone group.[1] Its structure presents a compelling case for potential biological relevance. The keto acid functionality is a cornerstone of intermediary metabolism, with key molecules like alpha-ketoglutarate and oxaloacetate playing pivotal roles in the Krebs cycle.[2] The cyclohexyl group, a common substituent in medicinal chemistry, is known to modulate lipophilicity and conformational rigidity, thereby influencing a molecule's pharmacokinetic and pharmacodynamic profile.[3]

The conspicuous absence of dedicated research on 5-Cyclohexyl-5-oxovaleric acid presents a unique opportunity. This guide aims to bridge this knowledge gap by providing a robust theoretical framework to stimulate and guide future research. By dissecting the known biological activities of its structural components, we will construct a series of testable hypotheses and lay out the experimental roadmaps to investigate them.

Physicochemical Properties and Drug-Likeness Analysis

A molecule's journey from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. These properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile. An initial in silico assessment of 5-Cyclohexyl-5-oxovaleric acid against established criteria for "drug-likeness," such as Lipinski's Rule of Five, provides a preliminary indication of its potential as an orally bioavailable drug.[4][5]

PropertyValueLipinski's Rule of Five Compliance
Molecular Weight198.26 g/mol [6]< 500 Da (Compliant)
LogP (Octanol-Water Partition Coefficient)1.8[6]< 5 (Compliant)
Hydrogen Bond Donors1[6]< 5 (Compliant)
Hydrogen Bond Acceptors3[6]< 10 (Compliant)

Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis of 5-Cyclohexyl-5-oxovaleric acid.

The data, sourced from LookChem, indicates that 5-Cyclohexyl-5-oxovaleric acid adheres to all criteria of Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.[6] Its moderate lipophilicity, conferred by the cyclohexyl group, may facilitate membrane permeation, a critical step for reaching intracellular targets.

Potential Biological Activities: A Tale of Two Moieties

The potential biological activities of 5-Cyclohexyl-5-oxovaleric acid can be inferred from the known functions of its two key structural components: the keto acid and the cyclohexyl group.

The Keto Acid Moiety: A Metabolic Maestro?

Keto acids are central players in cellular metabolism.[2] Their roles extend from being intermediates in energy production to acting as signaling molecules.

  • Metabolic Regulation: As a keto acid, 5-Cyclohexyl-5-oxovaleric acid could potentially influence metabolic pathways. It might act as a substrate for enzymes involved in amino acid or fatty acid metabolism, or it could modulate the activity of key metabolic regulators. For instance, some keto acids are known to cross the blood-brain barrier via monocarboxylate transporters and serve as an alternative energy source for the brain, a mechanism central to the therapeutic effects of the ketogenic diet in neurological disorders.[7]

  • Neurological Effects: The ketogenic diet, which elevates the levels of ketone bodies (a type of keto acid), has shown therapeutic benefits in epilepsy and other neurological conditions.[8][9] It is plausible that 5-Cyclohexyl-5-oxovaleric acid could exert neuroprotective effects by providing an alternative energy substrate to neurons, reducing oxidative stress, or modulating neurotransmitter systems.[10][11][12]

The Cyclohexyl Moiety: A Lipophilic Anchor for Enhanced Activity

The cyclohexyl group is a common feature in many bioactive molecules and approved drugs.[3] Its primary role is to increase lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in protein targets.[13]

  • Antimicrobial and Anticancer Potential: The increased lipophilicity imparted by the cyclohexyl group can facilitate the disruption of microbial cell membranes, suggesting potential antimicrobial activity.[13] In the context of cancer, enhanced cellular uptake could lead to higher intracellular concentrations, potentially potentiating cytotoxic or cytostatic effects.[14] Many natural and synthetic compounds containing a cyclohexyl ring exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[15][16]

Hypothesized Mechanisms of Action and Therapeutic Targets

Based on the structural analysis, we can propose several a priori hypotheses regarding the mechanisms of action of 5-Cyclohexyl-5-oxovaleric acid.

Metabolic Reprogramming in Cancer

Cancer cells often exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). A compound that could interfere with this metabolic phenotype would be of significant interest.

  • Hypothesis: 5-Cyclohexyl-5-oxovaleric acid could act as a competitive inhibitor of enzymes in the glycolytic pathway or the Krebs cycle, leading to a reduction in ATP production and inducing apoptosis in cancer cells.

G cluster_1 Krebs Cycle Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK GAP GAP F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG aKG Isocitrate->aKG SuccinylCoA SuccinylCoA aKG->SuccinylCoA Glutamate Glutamate aKG->Glutamate Transamination Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate 5-Cyclohexyl-5-oxovaleric_acid 5-Cyclohexyl-5-oxovaleric_acid 5-Cyclohexyl-5-oxovaleric_acid->Pyruvate Structural Analogy 5-Cyclohexyl-5-oxovaleric_acid->aKG Competitive Inhibition?

Figure 1: Hypothesized intervention of 5-Cyclohexyl-5-oxovaleric acid in cancer cell metabolism.

Modulation of Neuronal Metabolism and Neuroprotection

In neurological disorders, impaired energy metabolism is a common pathological feature.

  • Hypothesis: 5-Cyclohexyl-5-oxovaleric acid could be transported into neurons and serve as an alternative fuel source for mitochondrial ATP production, thereby bypassing deficits in glucose metabolism and exerting a neuroprotective effect.

G Blood Blood Brain Brain Blood->Brain Glucose Glucose 5-Cyclohexyl-5-oxovaleric_acid 5-Cyclohexyl-5-oxovaleric_acid Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Krebs Cycle Krebs Cycle Acetyl-CoA->Krebs Cycle ATP ATP Krebs Cycle->ATP 5-Cyclohexyl-5-oxovaleric_acid->Acetyl-CoA Metabolic Conversion?

Figure 2: Hypothesized role of 5-Cyclohexyl-5-oxovaleric acid in neuronal energy metabolism.

Proposed Experimental Workflows for Biological Evaluation

To empirically test the aforementioned hypotheses, a systematic, multi-tiered experimental approach is required.

In Vitro Anticancer Activity Screening

The initial assessment of anticancer potential can be performed using a panel of human cancer cell lines.[14][17]

Objective: To determine the cytotoxic and anti-proliferative effects of 5-Cyclohexyl-5-oxovaleric acid on various cancer cell lines.

Experimental Protocol:

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293) in appropriate culture media.

  • Compound Preparation: Prepare a stock solution of 5-Cyclohexyl-5-oxovaleric acid in a suitable solvent (e.g., DMSO) and create a serial dilution to obtain a range of final concentrations.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the compound for 24, 48, and 72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Cell Proliferation Assay (BrdU Assay): [18]

    • Follow a similar seeding and treatment protocol as the MTT assay.

    • During the final hours of treatment, add BrdU to the culture medium.

    • Fix the cells and detect BrdU incorporation using an anti-BrdU antibody and a colorimetric or fluorescent secondary antibody.

    • Quantify the signal using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line and time point. Compare the cytotoxicity towards cancer and non-cancerous cells to determine a selectivity index.

In Vitro Metabolic Assays

To investigate the impact on cellular metabolism, a series of in vitro assays can be employed.[19][20][21]

Objective: To assess the effect of 5-Cyclohexyl-5-oxovaleric acid on key metabolic pathways in cancer cells.

Experimental Protocol:

  • Extracellular Flux Analysis (Seahorse Assay):

    • Seed cancer cells in a Seahorse XF microplate.

    • Treat the cells with the compound and measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

    • Inject metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) to dissect mitochondrial respiration and glycolysis.

  • ATP Production Assay:

    • Treat cells with the compound for a defined period.

    • Lyse the cells and measure intracellular ATP levels using a luciferase-based assay kit.

  • Enzyme Inhibition Assays:

    • Purify or obtain commercially available key metabolic enzymes (e.g., hexokinase, pyruvate kinase, isocitrate dehydrogenase).

    • Perform in vitro enzyme activity assays in the presence and absence of 5-Cyclohexyl-5-oxovaleric acid to determine if it acts as an inhibitor.

In Vivo Models of Metabolic Disorders

To explore the potential therapeutic effects in metabolic diseases, rodent models are invaluable.[22][23][24][25][26]

Objective: To evaluate the in vivo efficacy of 5-Cyclohexyl-5-oxovaleric acid in a diet-induced model of obesity and insulin resistance.

Experimental Protocol:

  • Animal Model: Induce obesity and insulin resistance in mice or rats by feeding them a high-fat diet for a specified duration.

  • Compound Administration: Administer 5-Cyclohexyl-5-oxovaleric acid to the treatment group via oral gavage or intraperitoneal injection daily for several weeks. A vehicle control group will receive the solvent alone.

  • Metabolic Phenotyping:

    • Monitor body weight, food intake, and water consumption regularly.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period.

    • Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.

  • Tissue Analysis:

    • At the end of the study, harvest tissues such as liver, adipose tissue, and muscle.

    • Perform histological analysis (e.g., H&E staining of the liver to assess steatosis).

    • Conduct gene expression analysis (e.g., qPCR) on key metabolic genes.

Potential Therapeutic Areas

The unique structural features of 5-Cyclohexyl-5-oxovaleric acid suggest its potential application in several therapeutic areas:

  • Oncology: By targeting the metabolic vulnerabilities of cancer cells, it could serve as a novel anticancer agent, either as a monotherapy or in combination with existing chemotherapeutics.

  • Metabolic Disorders: Its potential to modulate metabolic pathways could be beneficial in the treatment of obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

  • Neurological Diseases: As a potential neuroprotective agent, it could be investigated for its therapeutic utility in conditions such as epilepsy, Alzheimer's disease, and Parkinson's disease.

Conclusion: A Call to Investigation

5-Cyclohexyl-5-oxovaleric acid stands as a molecule of significant, yet untapped, potential. Its straightforward synthesis and favorable physicochemical properties make it an attractive candidate for further investigation. The theoretical framework and detailed experimental protocols outlined in this guide provide a clear path forward for researchers to unlock the biological activities of this compound. The journey from hypothesis to therapeutic reality is a long and arduous one, but for 5-Cyclohexyl-5-oxovaleric acid, the first steps are now clearly illuminated. It is our hope that this guide will catalyze the research necessary to determine if this molecule holds the key to new treatments for some of our most challenging diseases.

References

  • Campbell, M. L. (2011). Cyclohexane. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Science.gov. (n.d.). keto acids: Topics by Science.gov. Retrieved from [Link]

  • Wikipedia. (n.d.). Keto acid. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • PubMed. (n.d.). Metabolism and metabolic effects of ketoacids. Retrieved from [Link]

  • ResearchGate. (n.d.). Some examples of natural products and bioactive molecules containing cyclohexanones. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Metabolic Models. Retrieved from [Link]

  • PubChem. (n.d.). 5-Cyclohexyl-5-oxopentanoic acid. Retrieved from [Link]

  • PubMed. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. PubMed.
  • PMC. (n.d.). Neuroprotective and disease-modifying effects of the ketogenic diet. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • PubMed. (2015). Is there a role for ketoacid supplements in the management of CKD?. PubMed.
  • NIH. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]

  • Journal of Cardiovascular Disease Research. (n.d.). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Impact of the Ketogenic Diet on Neurological Diseases: A Review. Retrieved from [Link]

  • MDPI. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI.
  • Dietitians On Demand Blog. (2020). Keto Acid Analogs And Protein In Chronic Kidney Disease. Retrieved from [Link]

  • NIH. (2024). Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design. Retrieved from [Link]

  • SCFBio. (n.d.). Lipinski Rule of Five. Retrieved from [Link]

  • Psychiatry Online. (2023). Ketone Bodies and Brain Metabolism: New Insights and Perspectives for Neurological Diseases. Retrieved from [Link]

  • Inotiv. (n.d.). Metabolic Disease Models. Retrieved from [Link]

  • PubMed. (n.d.). Ketoacids? Good medicine?. Retrieved from [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Guideline for anticancer assays in cells. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Cyclohexylamino)-5-oxopentanoic acid. Retrieved from [Link]

  • PMC. (n.d.). BDDCS, the Rule of 5 and Drugability. Retrieved from [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). [invalid URL removed]
  • Ncardia. (n.d.). Metabolism Assay. Retrieved from [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Retrieved from [Link]

  • PMC. (n.d.). The Neuropharmacology of the Ketogenic Diet. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding Keto Acids: The Biochemical Powerhouses. Retrieved from [Link]

  • PMC. (2016). Animal models of metabolic syndrome: a review. Retrieved from [Link]

  • LookChem. (n.d.). 5-Cyclohexyl-5-oxopentanoic acid. Retrieved from [Link]

  • Healthline. (2021). How Low Carb and Ketogenic Diets Boost Brain Health. Retrieved from [Link]

  • Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. (n.d.). [invalid URL removed]
  • Moodle@Units. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • ACS Publications. (2026). Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Retrieved from [Link]

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  • PubChem. (n.d.). 5-Cyclohexyl-5-oxopentanal. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to 5-Cyclohexyl-5-oxovaleric Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Cyclohexyl-5-oxovaleric acid, also known as 5-cyclohexyl-5-oxopentanoic acid, is a fascinating yet underexplored γ-keto acid. Its unique mole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclohexyl-5-oxovaleric acid, also known as 5-cyclohexyl-5-oxopentanoic acid, is a fascinating yet underexplored γ-keto acid. Its unique molecular architecture, featuring a cyclohexyl ring attached to a five-carbon chain with both a ketone and a carboxylic acid functional group, makes it a molecule of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and potential applications of this compound, offering valuable insights for researchers and professionals in the field.

Discovery and Historical Context

The synthesis of 5-Cyclohexyl-5-oxovaleric acid was reported in the scientific literature as early as 1948 by J. English, Jr., G. W. Barber, and L. J. Lapides from the Sterling Chemistry Laboratory at Yale University. Their work was part of a broader investigation into the synthesis of compounds structurally related to the plant growth hormones auxin-a and auxin-b.

In their seminal paper, "Substitution Products of 5-Cyclopentyl-5-oxopentanoic Acid and 6-Cyclohexyl-6-oxohexanoic Acid," they described the preparation of 5-cyclohexyl-5-oxopentanoic acid via an aluminum chloride-catalyzed Friedel-Crafts acylation of cyclohexane with glutaric anhydride.[1] Interestingly, they noted that this method, while successful, provided lower yields compared to an older, established method by Wallach, which involved the hydrogenation and subsequent oxidation of cyclohexenylcyclohexanone. This early research firmly places the origins of 5-cyclohexyl-5-oxovaleric acid within the realm of natural product synthesis and the study of bioregulatory molecules.

Physicochemical Properties

5-Cyclohexyl-5-oxovaleric acid is a white to off-white solid at room temperature. Its chemical and physical properties are summarized in the table below.[2][3]

PropertyValue
CAS Number 15971-96-7
Molecular Formula C₁₁H₁₈O₃
Molecular Weight 198.26 g/mol
Boiling Point 365.7 °C at 760 mmHg
Flash Point 189.2 °C
Density 1.09 g/cm³
LogP 2.39

Synthesis of 5-Cyclohexyl-5-oxovaleric Acid

The synthesis of 5-cyclohexyl-5-oxovaleric acid can be achieved through several established organic chemistry methodologies. The two primary historical routes are the Friedel-Crafts acylation and the oxidation of a corresponding cyclohexyl-substituted cyclic ketone precursor.

Friedel-Crafts Acylation Route

This method, as described by English, Barber, and Lapides, involves the reaction of cyclohexane with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Cyclohexane Cyclohexane Cyclohexane->Reaction GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction Catalyst Solvent Solvent (e.g., CS₂) Solvent->Reaction Product 5-Cyclohexyl-5-oxovaleric acid Reaction->Product

Caption: Friedel-Crafts acylation of cyclohexane with glutaric anhydride.

Experimental Protocol (General Procedure):

  • Reaction Setup: A solution of glutaric anhydride in a suitable inert solvent (e.g., carbon disulfide) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution, typically at a reduced temperature to control the initial exothermic reaction.

  • Reactant Addition: Cyclohexane is then added dropwise to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and protonates the carboxylate.

  • Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Oxidation Route (Wallach's Method)

Potential Applications and Areas of Research

While 5-cyclohexyl-5-oxovaleric acid has not been extensively studied, its structure suggests several potential applications, particularly in medicinal chemistry and as a building block in organic synthesis.

Medicinal Chemistry

The presence of both a ketone and a carboxylic acid, along with a lipophilic cyclohexyl group, makes this molecule an interesting scaffold for drug design. The cyclohexane ring can enhance binding to hydrophobic pockets in biological targets, a strategy often employed in drug development to improve potency and selectivity.[4]

Potential areas of investigation for the biological activity of 5-cyclohexyl-5-oxovaleric acid and its derivatives include:

  • Anticancer Agents: The keto-acid functionality is present in some compounds with demonstrated anticancer activity.[4]

  • Enzyme Inhibitors: The carboxylic acid can act as a key interacting group with active sites of enzymes, while the overall structure can be tailored for specificity.

  • Metabolic Modulators: Given its structural similarity to endogenous metabolites, it could potentially interact with metabolic pathways.

Organic Synthesis

As a bifunctional molecule, 5-cyclohexyl-5-oxovaleric acid can serve as a versatile starting material for the synthesis of more complex molecules. The ketone can undergo a variety of reactions such as reduction, reductive amination, and Wittig reactions, while the carboxylic acid can be converted to esters, amides, and other acid derivatives. This dual reactivity allows for the construction of diverse molecular architectures.

Synthetic_Utility cluster_ketone Ketone Reactions cluster_acid Carboxylic Acid Reactions Start 5-Cyclohexyl-5-oxovaleric acid Reduction Reduction to Alcohol Start->Reduction ReductiveAmination Reductive Amination Start->ReductiveAmination Wittig Wittig Reaction Start->Wittig Esterification Esterification Start->Esterification Amidation Amidation Start->Amidation AcidChloride Conversion to Acid Chloride Start->AcidChloride

Caption: Synthetic utility of 5-Cyclohexyl-5-oxovaleric acid.

Spectral Data Analysis

A comprehensive understanding of the structure of 5-cyclohexyl-5-oxovaleric acid is confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the cyclohexyl protons, the methylene protons of the valeric acid chain, and a broad singlet for the carboxylic acid proton. The protons alpha to the ketone and carboxylic acid groups would appear as distinct multiplets.

    • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ketone and carboxylic acid at the downfield region (typically >170 ppm). The carbons of the cyclohexyl ring and the methylene carbons of the chain would appear in the aliphatic region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (198.26 g/mol ). Fragmentation patterns would likely involve cleavage adjacent to the carbonyl groups and within the cyclohexyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the carboxylic acid (around 1700 cm⁻¹), as well as a broad O-H stretching band for the carboxylic acid (typically in the range of 3300-2500 cm⁻¹).

Conclusion

5-Cyclohexyl-5-oxovaleric acid, a molecule with a history rooted in early natural product research, presents a landscape of untapped potential for modern scientific exploration. Its straightforward synthesis and bifunctional nature make it a valuable building block for organic chemists. Furthermore, its structural features suggest that it could serve as a promising scaffold for the development of novel therapeutic agents. This guide has provided a foundational understanding of this intriguing compound, and it is hoped that it will inspire further research into its properties and applications, ultimately unlocking its full scientific and therapeutic value.

References

  • English, J., Jr., Barber, G. W., & Lapides, L. J. (1948). Substitution Products of 5-Cyclopentyl-5-oxopentanoic Acid and 6-Cyclohexyl-6-oxohexanoic Acid. Journal of the American Chemical Society, 70(9), 3097–3099. [Link]

  • LookChem. (n.d.). 5-Cyclohexyl-5-oxopentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Cyclohexyl-5-oxopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

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Foundational

A Comprehensive Technical Guide to the Solubility of 5-Cyclohexyl-5-oxovaleric Acid

This guide provides an in-depth analysis of the solubility characteristics of 5-Cyclohexyl-5-oxovaleric acid, a molecule of interest in various research and development sectors. Understanding the solubility of this compo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the solubility characteristics of 5-Cyclohexyl-5-oxovaleric acid, a molecule of interest in various research and development sectors. Understanding the solubility of this compound is critical for its application in drug discovery, chemical synthesis, and formulation development. This document will delve into the theoretical principles governing its solubility, present a qualitative solubility profile in a range of common laboratory solvents, and provide a detailed, field-proven experimental protocol for researchers to determine its quantitative solubility.

Introduction to 5-Cyclohexyl-5-oxovaleric Acid and the Principles of Solubility

5-Cyclohexyl-5-oxovaleric acid, with a molecular formula of C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol , is a bifunctional organic compound featuring a cyclohexyl ring, a ketone, and a carboxylic acid moiety.[1] Its structure dictates its physicochemical properties and, consequently, its solubility in different solvent systems.

The fundamental principle governing solubility is "like dissolves like," which posits that a solute will dissolve best in a solvent that has a similar polarity.[2] The solubility of a compound is a result of the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

5-Cyclohexyl-5-oxovaleric acid possesses both a nonpolar region (the cyclohexyl ring) and polar functional groups (the ketone and the carboxylic acid). The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor, while the ketone group can act as a hydrogen bond acceptor.[1][3] This dual nature suggests a nuanced solubility profile.

Key Physicochemical Properties of 5-Cyclohexyl-5-oxovaleric Acid:

PropertyValueSource
Molecular FormulaC₁₁H₁₈O₃[1]
Molecular Weight198.26 g/mol [1]
XLogP31.8[1][3]
Hydrogen Bond Donor Count1[1][3]
Hydrogen Bond Acceptor Count3[1][3]

The XLogP3 value of 1.8 indicates a moderate level of lipophilicity, suggesting that the compound will have some affinity for both polar and nonpolar environments.

Qualitative Solubility Profile of 5-Cyclohexyl-5-oxovaleric Acid

Table 1: Qualitative Solubility of 5-Cyclohexyl-5-oxovaleric Acid in Various Solvents

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticSparingly Soluble to InsolubleThe large nonpolar hydrocarbon portion of the molecule outweighs the polarity of the carboxylic acid and ketone groups.[4][5]
Aqueous NaOH (e.g., 1M)Aqueous BaseSolubleThe carboxylic acid group will be deprotonated to form a highly polar carboxylate salt, which is readily soluble in water.
Methanol / EthanolPolar ProticSolubleThe alcohol can engage in hydrogen bonding with the carboxylic acid and ketone groups, and the alkyl chain has some affinity for the nonpolar parts of the molecule.[4][6]
AcetonePolar AproticSolubleThe polar nature of acetone and its ability to act as a hydrogen bond acceptor facilitates dissolution.
Ethyl AcetateModerately PolarSolubleThe ester functionality and the overall moderate polarity of the solvent are compatible with the solute.
DichloromethaneNonpolarModerately SolubleWhile nonpolar, dichloromethane can dissolve a range of organic compounds.
TolueneNonpolarSparingly SolubleThe nonpolar aromatic nature of toluene will primarily interact with the cyclohexyl group.[4][6]
HexaneNonpolarInsolubleThe highly nonpolar nature of hexane is not conducive to solvating the polar functional groups of the molecule.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and nonpolar regions.
Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, DMF is a versatile polar aprotic solvent that can effectively solvate the molecule.[7]

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is determined analytically.

Materials and Equipment
  • 5-Cyclohexyl-5-oxovaleric acid (solid)

  • Selected solvents (high purity, e.g., HPLC grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a validated titration method)

Step-by-Step Methodology
  • Preparation: Accurately weigh an amount of 5-Cyclohexyl-5-oxovaleric acid that is in excess of its expected solubility and add it to a vial.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the undissolved solid.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles. This step is crucial to prevent artificially high concentration readings.

  • Dilution: If necessary, accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 5-Cyclohexyl-5-oxovaleric acid in the diluted sample using a pre-validated analytical method. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account any dilution factors. The result is typically expressed in mg/mL, µg/mL, or mol/L.

Self-Validating System and Causality

This protocol incorporates self-validating steps. By sampling at multiple time points, the researcher can ensure that true equilibrium has been reached. The use of a microfilter is a critical control to guarantee that only the dissolved compound is being measured. The choice of a validated, specific analytical method like HPLC ensures that the measurement is accurate and not influenced by potential impurities or degradation products.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess 5-Cyclohexyl-5-oxovaleric acid B Add precise volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample (if necessary) F->G H Quantify concentration (e.g., HPLC-UV) G->H I I H->I Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for the shake-flask solubility determination of 5-Cyclohexyl-5-oxovaleric acid.

Discussion and Field-Proven Insights

The predicted solubility profile in Table 1 provides a valuable starting point for researchers. For applications requiring the dissolution of 5-Cyclohexyl-5-oxovaleric acid in an aqueous medium, the use of a basic solution to form the carboxylate salt is a highly effective strategy. This is a common technique used in drug formulation to enhance the aqueous solubility of acidic active pharmaceutical ingredients.

For organic reactions, solvents like ethanol, acetone, and DMF are likely to be excellent choices. The choice of solvent can also influence reaction kinetics and product purity, so the solubility data should be considered in conjunction with other experimental parameters.

When performing solubility studies, it is important to be aware of potential pitfalls. The purity of the compound and the solvent can significantly impact the results. Additionally, for carboxylic acids, the pH of the medium is a critical factor, especially in aqueous or protic solvents. It is recommended to measure the pH of the saturated solution to have a complete understanding of the system.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 5-Cyclohexyl-5-oxovaleric acid. While quantitative data is not widely published, a qualitative understanding of its solubility can be derived from its chemical structure. The provided experimental protocol offers a robust method for researchers to determine the precise solubility in various solvents, enabling the informed design of experiments and formulations. A thorough understanding of solubility is paramount to unlocking the full potential of this compound in scientific and industrial applications.

References

  • LookChem. 5-Cyclohexyl-5-oxopentanoic acid. [Link]

  • PubChem. 5-Cyclohexyl-5-oxopentanoic acid. [Link]

  • Chemistry LibreTexts. 15.4: Physical Properties of Carboxylic Acids. [Link]

  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

  • Carl ROTH. Safety Data Sheet: n-Valeric acid. [Link]

  • ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • CK-12 Foundation. Physical Properties of Carboxylic Acids. [Link]

  • National Center for Biotechnology Information. Dimethylformamide. [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Alpha-Tec Systems. Oxalic Acid 5% SAFETY DATA SHEET. [Link]

  • ResearchGate. Solubility comparison in ethyl acetate. [Link]

  • eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

Sources

Exploratory

A Spectroscopic Guide to 5-Cyclohexyl-5-oxovaleric Acid: Unveiling Molecular Structure through NMR, IR, and MS

Introduction In the landscape of pharmaceutical research and development, the precise characterization of molecular structure is a cornerstone of innovation. 5-Cyclohexyl-5-oxovaleric acid, a bifunctional molecule incorp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the precise characterization of molecular structure is a cornerstone of innovation. 5-Cyclohexyl-5-oxovaleric acid, a bifunctional molecule incorporating a cyclohexyl ketone and a carboxylic acid, presents a compelling case for the application of modern spectroscopic techniques. Its structural features offer potential for diverse chemical modifications, making it a molecule of interest for medicinal chemists and drug development professionals. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of 5-Cyclohexyl-5-oxovaleric acid, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will not only present the spectral data but also delve into the causality behind experimental choices and the logic of spectral interpretation, empowering researchers to apply these principles to their own analytical challenges.

Molecular Identity and Physicochemical Properties

Before delving into the spectroscopic analysis, it is essential to establish the fundamental properties of 5-Cyclohexyl-5-oxovaleric acid.

PropertyValueSource
Molecular Formula C₁₁H₁₈O₃PubChem[1]
Molecular Weight 198.26 g/mol PubChem[1]
CAS Number 15971-96-7PubChem[1]
IUPAC Name 5-cyclohexyl-5-oxopentanoic acidPubChem[1]

These fundamental identifiers are crucial for searching spectral databases and correlating observed data with the known molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity of atoms in a molecule.[1] By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular skeleton and identify the chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

A standard ¹H NMR spectrum of 5-Cyclohexyl-5-oxovaleric acid would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) to ensure adequate signal dispersion.

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition Parameters: Key parameters include a 30° pulse angle to allow for faster repetition rates without saturating the signals, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Multiple scans (typically 8 to 64) are averaged to improve the signal-to-noise ratio.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of 5-Cyclohexyl-5-oxovaleric acid is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The interpretation hinges on three key aspects: chemical shift (δ), integration, and signal splitting (multiplicity).

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is indicative of the electronic environment of the proton.

    • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10.0 and 13.0 ppm. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and hydrogen bonding.

    • Protons Alpha to the Ketone (-CH₂-C=O): A triplet is expected around 2.5-2.8 ppm. The electron-withdrawing nature of the carbonyl group deshields these protons.

    • Protons Alpha to the Carboxylic Acid (-CH₂-COOH): A triplet should appear around 2.3-2.6 ppm, also deshielded by the adjacent carbonyl.

    • Methylene Protons in the Valeric Acid Chain (-CH₂-): A multiplet, likely a quintet or sextet, is predicted in the range of 1.6-1.9 ppm.

    • Methine Proton on the Cyclohexyl Ring (-CH-C=O): A multiplet, likely a triplet of triplets, is expected between 2.2 and 2.6 ppm, deshielded by the ketone.

    • Cyclohexyl Protons (-CH₂-): A series of complex multiplets will be observed in the upfield region, typically between 1.1 and 1.9 ppm, representing the axial and equatorial protons of the cyclohexyl ring.

  • Integration: The area under each signal is proportional to the number of protons it represents. This allows for the quantitative assignment of each peak to a specific group of protons in the molecule.

  • Signal Splitting (Multiplicity): The splitting of a signal into multiple lines (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons (spin-spin coupling). The n+1 rule is a useful guide, where 'n' is the number of equivalent neighboring protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of single lines, each representing a unique carbon atom.

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Acquisition Parameters: A wider spectral width is required compared to ¹H NMR. Due to the low natural abundance of ¹³C, a larger number of scans is necessary to achieve a good signal-to-noise ratio. A relaxation delay is also crucial for accurate integration, although quantitative ¹³C NMR requires more specialized techniques.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. The chemical shift of each carbon is highly indicative of its functional group and local electronic environment.

  • Carbonyl Carbons (C=O): Two distinct signals are expected in the most downfield region of the spectrum.

    • Ketone Carbonyl: Approximately 210-215 ppm.

    • Carboxylic Acid Carbonyl: Approximately 175-180 ppm.

  • Carbons Alpha to Carbonyls:

    • Carbon Alpha to Ketone (-CH-C=O): Around 45-55 ppm.

    • Carbons in the Valeric Acid Chain: Ranging from approximately 20 to 40 ppm.

  • Cyclohexyl Carbons: Signals for the methylene carbons of the cyclohexyl ring will appear in the upfield region, typically between 25 and 30 ppm.

The specific chemical shifts can be found in spectral databases such as the one provided by W. Robien at the University of Vienna, accessible through PubChem.[1]

Caption: Workflow for the spectroscopic characterization of 5-Cyclohexyl-5-oxovaleric acid.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

A common method for acquiring an IR spectrum of a solid sample like 5-Cyclohexyl-5-oxovaleric acid is the KBr pellet method.

  • Sample Preparation: A small amount of the finely ground compound is intimately mixed with dry potassium bromide (KBr) powder.

  • Pellet Formation: The mixture is pressed under high pressure to form a transparent pellet.

  • Analysis: The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Interpretation of the IR Spectrum:

The IR spectrum of 5-Cyclohexyl-5-oxovaleric acid is expected to show strong absorptions corresponding to its key functional groups. A vapor phase IR spectrum is available on SpectraBase.[1]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.

  • C=O Stretch (Ketone and Carboxylic Acid): Two distinct and strong absorption bands are expected in the carbonyl region.

    • Carboxylic Acid C=O: Around 1700-1725 cm⁻¹.

    • Ketone C=O: Around 1710-1730 cm⁻¹. The exact positions can be influenced by conjugation and ring strain, but for an aliphatic ketone, this is a typical range.

  • C-H Stretch (Aliphatic): Sharp to medium intensity bands will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the C-H stretching vibrations of the cyclohexyl and valeric acid methylene and methine groups.

  • C-O Stretch (Carboxylic Acid): A medium to strong absorption is expected in the 1210-1320 cm⁻¹ region.

IR_Interpretation IR_Spectrum IR Spectrum of 5-Cyclohexyl-5-oxovaleric Acid 2500-3300 cm⁻¹ 1700-1730 cm⁻¹ 2850-2960 cm⁻¹ 1210-1320 cm⁻¹ Functional_Groups Functional Groups O-H (Carboxylic Acid) C=O (Ketone & Carboxylic Acid) C-H (Aliphatic) C-O (Carboxylic Acid) IR_Spectrum:f0->Functional_Groups:f0 Broad O-H Stretch IR_Spectrum:f1->Functional_Groups:f1 Strong C=O Stretches IR_Spectrum:f2->Functional_Groups:f2 C-H Stretches IR_Spectrum:f3->Functional_Groups:f3 C-O Stretch

Caption: Correlation of IR absorption regions with functional groups in 5-Cyclohexyl-5-oxovaleric acid.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol (GC-MS):

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing a relatively volatile and thermally stable compound like 5-Cyclohexyl-5-oxovaleric acid, although derivatization to a more volatile ester might be employed.

  • Sample Introduction: The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Interpretation of the Mass Spectrum:

A GC-MS spectrum of this compound is available on SpectraBase.[1]

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule with one electron removed will be observed at an m/z value equal to the molecular weight of the compound (198.26). The presence of this peak is a strong confirmation of the molecular formula.

  • Fragmentation Pattern: The molecule will fragment in a predictable manner upon electron impact, providing further structural clues. Key expected fragments include:

    • Loss of the Cyclohexyl Group: A significant peak corresponding to the acylium ion [M - C₆H₁₁]⁺ at m/z 115.

    • Loss of the Valeric Acid Side Chain: A peak for the cyclohexylcarbonyl cation [C₆H₁₁CO]⁺ at m/z 111.

    • McLafferty Rearrangement: If a gamma-hydrogen is available on the valeric acid chain, a characteristic rearrangement can occur.

    • Fragments from the Cyclohexyl Ring: A series of peaks corresponding to the fragmentation of the cyclohexyl ring (e.g., loss of ethylene).

    • Fragments from the Valeric Acid Chain: Peaks corresponding to the cleavage of the C-C bonds in the side chain.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of 5-Cyclohexyl-5-oxovaleric acid demonstrates the power of a multi-technique approach to molecular characterization. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key carboxylic acid and ketone functional groups, and mass spectrometry verifies the molecular weight and provides valuable information about the molecule's fragmentation. By integrating the data from these orthogonal techniques, researchers can achieve an unambiguous and confident structural assignment, a critical step in the journey of drug discovery and development. This guide serves as a framework for such an analysis, emphasizing the importance of not just acquiring data, but understanding the principles that govern the relationship between molecular structure and spectroscopic output.

References

  • PubChem. 5-Cyclohexyl-5-oxopentanoic acid. National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of 5-Cyclohexyl-5-oxovaleric Acid

Abstract This document provides a comprehensive guide for the synthesis of 5-cyclohexyl-5-oxovaleric acid, a valuable keto acid intermediate in organic synthesis. The protocol is primarily designed for researchers in org...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-cyclohexyl-5-oxovaleric acid, a valuable keto acid intermediate in organic synthesis. The protocol is primarily designed for researchers in organic chemistry, medicinal chemistry, and drug development. The featured methodology is the Friedel-Crafts acylation of cyclohexane with glutaric anhydride, a robust and well-established approach. This application note delves into the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and includes essential data for successful synthesis and characterization.

Introduction

5-Cyclohexyl-5-oxovaleric acid (also known as 5-cyclohexyl-5-oxopentanoic acid) is a bifunctional organic molecule containing both a ketone and a carboxylic acid functional group. This structural feature makes it a versatile building block for the synthesis of more complex molecules. Notably, it has been utilized as a starting material in the synthesis of compounds structurally related to plant growth hormones[1]. The ability to introduce a cyclohexyl moiety along with a reactive keto-acid chain is of significant interest in the development of novel bioactive compounds and materials.

The primary synthetic route detailed herein is the Friedel-Crafts acylation reaction. This classic carbon-carbon bond-forming reaction involves the acylation of an aromatic or aliphatic compound in the presence of a Lewis acid catalyst[2][3][4]. In this specific application, cyclohexane is acylated by glutaric anhydride, with aluminum chloride serving as the catalyst. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic attack on the cyclohexane ring.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the target molecule is crucial for its handling, purification, and characterization.

PropertyValueSource
Molecular Formula C₁₁H₁₈O₃[5]
Molecular Weight 198.26 g/mol [5]
Boiling Point 365.7°C at 760 mmHg[6]
Density 1.09 g/cm³[6]
Flash Point 189.2°C[6]
CAS Number 15971-96-7[5]

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis of 5-cyclohexyl-5-oxovaleric acid via Friedel-Crafts acylation proceeds through several key steps:

  • Formation of the Acylium Ion: Glutaric anhydride reacts with the Lewis acid catalyst, aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. The oxygen atom of one of the carbonyl groups in glutaric anhydride coordinates with the aluminum atom of AlCl₃, leading to the cleavage of the anhydride ring and the formation of the acylium ion.

  • Electrophilic Attack: The electron-rich cyclohexane ring acts as a nucleophile and attacks the electrophilic acylium ion. This results in the formation of a carbocation intermediate.

  • Proton Abstraction and Rearomatization (in the case of arenes) or Stabilization: In this aliphatic system, a proton is abstracted from the cyclohexane ring by the [AlCl₃(OH)]⁻ complex, leading to the formation of the final product and regeneration of the catalyst.

The use of a stoichiometric amount of the Lewis acid is often necessary in Friedel-Crafts acylation reactions because the product ketone can form a stable complex with the catalyst, rendering it inactive[2][7].

Experimental Protocol

This protocol details the synthesis of 5-cyclohexyl-5-oxovaleric acid via the Friedel-Crafts acylation of cyclohexane with glutaric anhydride.

Materials and Reagents
  • Glutaric anhydride (C₅H₆O₃), ≥98% purity

  • Anhydrous aluminum chloride (AlCl₃), ≥99% purity

  • Cyclohexane (C₆H₁₂), anhydrous, ≥99% purity

  • Nitrobenzene (C₆H₅NO₂), anhydrous, as solvent (Caution: Toxic)

  • Hydrochloric acid (HCl), concentrated (37%)

  • Diethyl ether ((C₂H₅)₂O), ACS grade

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

Equipment
  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Ice bath

  • Separatory funnel (1 L)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel and flask)

  • Melting point apparatus

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Charge flask with AlCl3 and nitrobenzene B Add glutaric anhydride A->B C Cool mixture in an ice bath B->C D Add cyclohexane dropwise C->D E Reflux the reaction mixture D->E F Quench reaction with ice and HCl E->F Reaction Completion G Extract with diethyl ether F->G H Wash organic layer G->H I Dry organic layer with Na2SO4 H->I J Remove solvent via rotary evaporation I->J Purification Start K Recrystallize the crude product J->K L Isolate pure product by vacuum filtration K->L M Dry the final product L->M

Caption: Workflow for the synthesis of 5-cyclohexyl-5-oxovaleric acid.

Step-by-Step Procedure
  • Reaction Setup:

    • In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add 13.3 g (0.1 mole) of anhydrous aluminum chloride to 35 mL of anhydrous nitrobenzene.

    • To this stirred suspension, add 11.4 g (0.1 mole) of glutaric anhydride in one portion.

    • Cool the mixture in an ice bath to 0-5 °C.

  • Addition of Cyclohexane:

    • Slowly add 8.4 g (0.1 mole) of anhydrous cyclohexane to the cooled mixture via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid in a large beaker. Stir until the ice has melted and the dark oil has solidified.

    • Transfer the mixture to a 1 L separatory funnel and extract the aqueous layer with three 100 mL portions of diethyl ether.

    • Combine the organic extracts and wash them with 100 mL of water, followed by 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude product.

    • The crude 5-cyclohexyl-5-oxovaleric acid can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water. An earlier study reported recrystallization from 50% ethanol to yield white crystals[1].

  • Characterization:

    • The purified product should be a white crystalline solid.

    • Characterize the product by determining its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its identity and purity. The literature reports a neutralization equivalent of 197 for a similar compound, which can be a useful characterization parameter[1].

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.

  • Nitrobenzene is toxic and can be absorbed through the skin. Avoid contact and inhalation.

  • Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care.

  • Diethyl ether is highly flammable. Ensure there are no sources of ignition nearby.

Conclusion

The Friedel-Crafts acylation of cyclohexane with glutaric anhydride provides a reliable and effective method for the synthesis of 5-cyclohexyl-5-oxovaleric acid. The protocol outlined in this application note is based on established chemical principles and provides a detailed, step-by-step guide for researchers. By following this protocol and adhering to the safety precautions, scientists can successfully synthesize this valuable intermediate for their research and development endeavors.

References

  • English, J., Jr., Barber, G. W., & Lapides, L. J. (1948). Substitution Products of 5-Cyclopentyl-5-oxopentanoic Acid and 6-Cyclohexyl-6-oxohexanoic Acid. Journal of the American Chemical Society, 70(9), 2859–2861. [Link]

  • LookChem. (n.d.). 5-Cyclohexyl-5-oxopentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Cyclohexyl-5-oxopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Khan, M. T. H. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(70), 40354–40419. [Link]

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Application

5-Cyclohexyl-5-oxovaleric Acid: A Versatile Scaffold for the Synthesis of Complex Molecules

Introduction: The Strategic Value of a Bifunctional Building Block In the landscape of modern organic synthesis and drug discovery, the efficient construction of complex molecular architectures is paramount. The strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the efficient construction of complex molecular architectures is paramount. The strategic selection of starting materials, or "building blocks," can dramatically influence the synthetic route's elegance, efficiency, and overall yield. 5-Cyclohexyl-5-oxovaleric acid emerges as a particularly valuable synthon due to its bifunctional nature, incorporating both a ketone and a carboxylic acid. This unique arrangement, a γ-keto acid, provides a versatile platform for a diverse array of chemical transformations, enabling access to a rich variety of heterocyclic and acyclic scaffolds. The presence of a bulky, lipophilic cyclohexyl group can also impart favorable pharmacokinetic properties in drug candidates, such as enhanced membrane permeability and metabolic stability.

This application note provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on leveraging 5-cyclohexyl-5-oxovaleric acid as a strategic building block. We will explore its application in the synthesis of pyridazinones, furans, lactones, and polyesters, complete with detailed, field-proven protocols and the underlying mechanistic principles.

Physicochemical Properties of 5-Cyclohexyl-5-oxovaleric Acid

A thorough understanding of the physical and chemical properties of a building block is essential for its effective application in synthesis.

PropertyValueReference
Molecular FormulaC₁₁H₁₈O₃[1][2]
Molecular Weight198.26 g/mol [1][2]
AppearanceWhite to off-white solid
Melting Point78-82 °C
Boiling Point365.7 °C at 760 mmHg[1]
Density1.09 g/cm³[1]
SolubilitySoluble in methanol, ethanol, ethyl acetate, and other common organic solvents.

Application I: Synthesis of Bioactive Heterocycles - The Pyridazinone Core

Pyridazinone and its derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties. The γ-keto acid moiety of 5-cyclohexyl-5-oxovaleric acid is an ideal precursor for the synthesis of 4,5-dihydropyridazin-3(2H)-ones through condensation with hydrazine.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization through condensation with the carboxylic acid, leading to the formation of the stable six-membered pyridazinone ring.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Keto_Acid 5-Cyclohexyl-5-oxovaleric Acid Nucleophilic_Attack Nucleophilic attack of hydrazine on ketone Keto_Acid->Nucleophilic_Attack Hydrazine Hydrazine Hydrate Hydrazine->Nucleophilic_Attack Intermediate Hydrazone Intermediate Nucleophilic_Attack->Intermediate Formation of Cyclization Intramolecular Condensation Intermediate->Cyclization Undergoes Pyridazinone 6-Cyclohexyl-4,5-dihydropyridazin-3(2H)-one Cyclization->Pyridazinone Yields

Synthesis of 6-Cyclohexyl-4,5-dihydropyridazin-3(2H)-one.

Detailed Protocol: Synthesis of 6-Cyclohexyl-4,5-dihydropyridazin-3(2H)-one

Materials:

  • 5-Cyclohexyl-5-oxovaleric acid (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-cyclohexyl-5-oxovaleric acid (e.g., 5.0 g, 25.2 mmol) and ethanol (50 mL).

  • Stir the mixture until the solid is completely dissolved.

  • Add hydrazine hydrate (e.g., 1.5 mL, 30.3 mmol) and a catalytic amount of glacial acetic acid (e.g., 0.1 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize the acetic acid.

  • Transfer the mixture to a separatory funnel, shake well, and separate the organic layer.

  • Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 6-cyclohexyl-4,5-dihydropyridazin-3(2H)-one as a solid.

Application II: Paal-Knorr Synthesis of Substituted Furans

The Paal-Knorr furan synthesis is a classic and reliable method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[3][4] 5-Cyclohexyl-5-oxovaleric acid, being a γ-keto acid, can be readily converted into a furan derivative under acidic conditions.

Mechanistic Rationale

The reaction is catalyzed by acid, which protonates the ketone carbonyl, facilitating an intramolecular nucleophilic attack by the enol form of the carboxylic acid. Subsequent dehydration of the resulting cyclic hemiacetal leads to the formation of the aromatic furan ring.[3][4]

G cluster_start Starting Material cluster_mechanism Reaction Mechanism cluster_end Product Keto_Acid 5-Cyclohexyl-5-oxovaleric Acid Protonation Acid-catalyzed Protonation of Ketone Keto_Acid->Protonation Enolization Enolization of Carboxylic Acid Keto_Acid->Enolization Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization Enolization->Cyclization Dehydration Dehydration Cyclization->Dehydration leads to Furan 4-Cyclohexyl-4,5-dihydrofuran-2(3H)-one (after tautomerization) Dehydration->Furan forms

Paal-Knorr Furan Synthesis Pathway.

Detailed Protocol: Synthesis of 2-(Cyclohexanecarbonyl)furan

Materials:

  • 5-Cyclohexyl-5-oxovaleric acid (1.0 eq)

  • Acetic anhydride (excess)

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve 5-cyclohexyl-5-oxovaleric acid (e.g., 5.0 g, 25.2 mmol) in toluene (50 mL).

  • Add acetic anhydride (e.g., 5.0 mL, 53.0 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.24 g, 1.26 mmol).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Continue refluxing for 2-4 hours after no more water is collected. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with water (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 2-(cyclohexanecarbonyl)furan.

Application III: Synthesis of Cyclohexyl-Substituted γ-Lactones

γ-Lactones are prevalent structural motifs in natural products and are valuable intermediates in organic synthesis. 5-Cyclohexyl-5-oxovaleric acid can be selectively reduced at the ketone functionality to a hydroxyl group, which can then undergo intramolecular cyclization to form the corresponding γ-lactone.

Mechanistic Rationale

The ketone is first reduced to a secondary alcohol using a selective reducing agent like sodium borohydride. The resulting γ-hydroxy acid is then subjected to acid-catalyzed intramolecular esterification (lactonization) to yield the thermodynamically stable five-membered lactone ring.

G cluster_steps Synthetic Steps Keto_Acid 5-Cyclohexyl-5-oxovaleric Acid Reduction Selective Reduction (e.g., NaBH₄) Keto_Acid->Reduction Step 1 Hydroxy_Acid 5-Cyclohexyl-5-hydroxyvaleric Acid Reduction->Hydroxy_Acid Forms Lactonization Acid-catalyzed Intramolecular Cyclization Hydroxy_Acid->Lactonization Step 2 Lactone 5-Cyclohexyl-dihydrofuran-2(3H)-one Lactonization->Lactone Yields

Two-step Synthesis of γ-Lactone.

Detailed Protocol: Synthesis of 5-Cyclohexyl-dihydrofuran-2(3H)-one

Step 1: Reduction of the Ketone

Materials:

  • 5-Cyclohexyl-5-oxovaleric acid (1.0 eq)

  • Sodium borohydride (1.5 eq)

  • Methanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-cyclohexyl-5-oxovaleric acid (e.g., 5.0 g, 25.2 mmol) in methanol (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (e.g., 1.43 g, 37.8 mmol) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2-3).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 5-cyclohexyl-5-hydroxyvaleric acid, which can be used in the next step without further purification.

Step 2: Lactonization

Materials:

  • Crude 5-cyclohexyl-5-hydroxyvaleric acid (from Step 1)

  • Toluene

  • Amberlyst-15 (or other acidic resin)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude γ-hydroxy acid in toluene (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add Amberlyst-15 resin (e.g., 10% by weight of the crude starting material).

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and filter off the resin.

  • Wash the resin with a small amount of toluene.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude lactone can be purified by vacuum distillation or column chromatography on silica gel to afford pure 5-cyclohexyl-dihydrofuran-2(3H)-one.

Application IV: Synthesis of Novel Polyesters

The dicarboxylic acid nature of 5-cyclohexyl-5-oxovaleric acid (after conversion of the keto group) or its direct use in certain polymerization reactions makes it a candidate monomer for the synthesis of novel polyesters. These polymers can possess unique thermal and mechanical properties due to the presence of the bulky cyclohexyl side group.

General Approach: Melt Polycondensation

Melt polycondensation is a common industrial method for producing polyesters. It involves the reaction of a dicarboxylic acid with a diol at high temperatures, with the removal of water as a byproduct to drive the polymerization reaction to completion.

Representative Protocol: Polycondensation with 1,4-Butanediol

Materials:

  • 5-Cyclohexyl-5-oxovaleric acid (1.0 eq)

  • 1,4-Butanediol (1.05 eq)

  • Antimony(III) oxide (catalyst, e.g., 200-300 ppm)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Distillation head and condenser

  • Vacuum pump

Procedure:

  • Charge the three-necked flask with 5-cyclohexyl-5-oxovaleric acid (e.g., 19.8 g, 0.1 mol), 1,4-butanediol (e.g., 9.46 g, 0.105 mol), and antimony(III) oxide (e.g., ~5 mg).

  • Equip the flask for mechanical stirring, nitrogen inlet, and distillation.

  • Heat the mixture under a slow stream of nitrogen to 180-200 °C to initiate the esterification reaction. Water will begin to distill off.

  • Maintain this temperature for 2-4 hours, or until the majority of the water has been removed.

  • Gradually increase the temperature to 220-240 °C and slowly apply a vacuum (reducing the pressure to <1 mmHg over 1-2 hours).

  • Continue the polycondensation under high vacuum and at high temperature for another 4-6 hours. The viscosity of the melt will increase significantly.

  • Once the desired viscosity is reached, cool the reaction mixture under nitrogen.

  • The resulting polyester can be removed from the flask once it has solidified. The polymer can then be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination and Differential Scanning Calorimetry (DSC) for thermal properties.

Conclusion

5-Cyclohexyl-5-oxovaleric acid is a highly versatile and valuable building block for the synthesis of a diverse range of complex molecules. Its bifunctional nature allows for straightforward access to important heterocyclic scaffolds like pyridazinones and furans, as well as functionalized aliphatics such as γ-lactones. Furthermore, its dicarboxylic acid character opens up possibilities for the creation of novel polyesters with tailored properties. The protocols detailed in this application note provide a solid foundation for researchers to explore the full potential of this strategic synthon in their synthetic endeavors, from fundamental research to the development of new therapeutics and materials.

References

  • LookChem. 5-Cyclohexyl-5-oxopentanoic acid. Available at: [Link]

  • PubChem. 5-Cyclohexyl-5-oxopentanoic acid. Available at: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available at: [Link]

  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Cyclohexyl-5-oxovaleric Acid

This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-cyclohexyl-5-oxovaleric acid. As a key intermediate in various synthetic pathways,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-cyclohexyl-5-oxovaleric acid. As a key intermediate in various synthetic pathways, achieving a high yield of this compound is often critical. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, primarily through the Friedel-Crafts acylation of cyclohexylbenzene with succinic anhydride.

I. Understanding the Core Synthesis: Friedel-Crafts Acylation

The most common and effective method for synthesizing 5-cyclohexyl-5-oxovaleric acid is the Friedel-Crafts acylation of cyclohexylbenzene with succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1] The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated from succinic anhydride and the Lewis acid, which then attacks the electron-rich aromatic ring of cyclohexylbenzene.

II. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of 5-cyclohexyl-5-oxovaleric acid, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

A diminished or absent yield is a frequent challenge in Friedel-Crafts acylation. Several factors can contribute to this issue.

Possible Causes & Solutions:

  • Catalyst Inactivity: Aluminum chloride is highly hygroscopic and will be deactivated by moisture.

    • Solution: Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened, high-purity aluminum chloride.

  • Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, effectively sequestering the catalyst.[2]

    • Solution: A stoichiometric amount of AlCl₃ relative to the succinic anhydride is often necessary. For challenging reactions, a slight excess of the catalyst may be beneficial.

  • Inadequate Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier at low temperatures.

    • Solution: Gradually and carefully increase the reaction temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to avoid decomposition at excessively high temperatures.

  • Poor Quality of Starting Materials: Impurities in cyclohexylbenzene or succinic anhydride can interfere with the reaction.

    • Solution: Use freshly distilled cyclohexylbenzene and high-purity succinic anhydride.

Issue 2: Formation of Multiple Products and Side Reactions

The appearance of unexpected spots on a TLC plate or the isolation of a mixture of products indicates the occurrence of side reactions.

Possible Causes & Solutions:

  • Isomerization of Cyclohexylbenzene: Under strong Lewis acid conditions, the cyclohexyl group can potentially rearrange.

    • Solution: Employ milder reaction conditions, such as using a less potent Lewis acid (e.g., FeCl₃ or ZnCl₂) or conducting the reaction at a lower temperature.

  • Di-acylation: Although the acyl group is deactivating, forcing conditions can sometimes lead to the introduction of a second acyl group onto the aromatic ring.

    • Solution: Use a stoichiometric or slightly less than stoichiometric amount of succinic anhydride relative to cyclohexylbenzene. Maintaining a lower reaction temperature can also disfavor di-acylation.

  • Reaction with Solvent: If a reactive solvent is used, it may compete with cyclohexylbenzene in the acylation reaction.

    • Solution: Utilize a non-reactive solvent such as carbon disulfide or nitrobenzene.

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 5-cyclohexyl-5-oxovaleric acid.

Q1: What is the optimal solvent for this reaction?

A1: While the reaction can be run neat with cyclohexylbenzene as both reactant and solvent, inert solvents are often preferred for better temperature control and to avoid side reactions. Carbon disulfide and nitrobenzene are traditional choices for Friedel-Crafts acylations due to their inertness.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting materials (cyclohexylbenzene and succinic anhydride) and the product (5-cyclohexyl-5-oxovaleric acid) will have different Rf values, allowing for easy tracking of the reaction's progression.

Q3: What is the best work-up procedure for this reaction?

A3: A typical work-up involves carefully quenching the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride-ketone complex and separates the aqueous and organic layers. The product can then be extracted from the organic layer.

Q4: How can I purify the final product?

A4: Recrystallization is a common and effective method for purifying 5-cyclohexyl-5-oxovaleric acid. A suitable solvent system would need to be determined experimentally, but mixtures of water with ethanol or acetone are often good starting points for keto-acids.

Q5: Are there more environmentally friendly alternatives to aluminum chloride?

A5: Yes, research is ongoing into greener catalysts for Friedel-Crafts reactions. Some alternatives include solid acid catalysts like zeolites and clays, as well as certain metal triflates which can sometimes be used in catalytic amounts and are less sensitive to moisture.

IV. Experimental Protocols & Data

Detailed Experimental Protocol: Synthesis of 5-Cyclohexyl-5-oxovaleric Acid

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Cyclohexylbenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous carbon disulfide (CS₂) or nitrobenzene

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 equivalents).

  • Add anhydrous carbon disulfide to the flask, followed by the slow addition of cyclohexylbenzene (1.0 equivalent) while stirring.

  • In a separate flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous carbon disulfide and add this solution to the dropping funnel.

  • Cool the reaction mixture in an ice bath and add the succinic anhydride solution dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 5-cyclohexyl-5-oxovaleric acid by recrystallization.

Data Presentation: Comparative Yields with Different Catalysts
CatalystSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
AlCl₃Carbon Disulfide45-503~70-80
FeCl₃Nitrobenzene25-306~50-60
ZnCl₂Dichloromethane408~40-50

Note: These are representative yields and can vary based on specific reaction conditions and scale.

V. Visualizing the Workflow and Mechanism

Experimental Workflow Diagram

experimental_workflow reagents Reagents (Cyclohexylbenzene, Succinic Anhydride, AlCl3, Solvent) reaction_setup Reaction Setup (Inert Atmosphere, Cooling) reagents->reaction_setup addition Slow Addition of Succinic Anhydride reaction_setup->addition reflux Reflux & Monitoring (TLC) addition->reflux workup Aqueous Work-up (HCl/Ice) reflux->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Recrystallization) extraction->purification product Pure 5-Cyclohexyl-5-oxovaleric Acid purification->product

Caption: A stepwise workflow for the synthesis of 5-cyclohexyl-5-oxovaleric acid.

Reaction Mechanism Diagram

reaction_mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization cluster_step4 Step 4: Hydrolysis succinic_anhydride Succinic Anhydride acylium_ion Acylium Ion Intermediate succinic_anhydride->acylium_ion + AlCl3 alcl3 AlCl3 cyclohexylbenzene Cyclohexylbenzene sigma_complex Sigma Complex cyclohexylbenzene->sigma_complex + Acylium Ion product_complex Product-AlCl3 Complex sigma_complex->product_complex - H+ final_product 5-Cyclohexyl-5-oxovaleric Acid product_complex->final_product + H2O/H+

Caption: The mechanism of Friedel-Crafts acylation for the synthesis of 5-cyclohexyl-5-oxovaleric acid.

VI. References

  • Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877 , 84, 1392–1395. [Link]

  • Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963. [Link]

  • English, J., Jr.; Barber, G. W.; Lapides, L. J. Substitution Products of 5-Cyclopentyl-5-oxopentanoic Acid and 6-Cyclohexyl-6-oxohexanoic Acid. J. Am. Chem. Soc.1948 , 70 (9), 2859–2861. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Cyclohexyl-5-oxovaleric acid

Welcome to the technical support center for the synthesis of 5-Cyclohexyl-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Cyclohexyl-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we will address common challenges and frequently asked questions to ensure your experiments are both successful and reproducible.

Introduction: The Chemistry of 5-Cyclohexyl-5-oxovaleric acid Synthesis

The preparation of 5-Cyclohexyl-5-oxovaleric acid is most commonly achieved via a Friedel-Crafts acylation reaction. This classic and powerful C-C bond-forming reaction involves the electrophilic aromatic substitution of an aromatic compound, in this case, cyclohexane, with an acylating agent, typically succinic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]

While the reaction is robust, its success is highly dependent on carefully controlled conditions. This guide will walk you through troubleshooting common issues and provide a deeper understanding of the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Question 1: Why is my yield of 5-Cyclohexyl-5-oxovaleric acid consistently low or non-existent?

Answer:

Low or no product yield is one of the most common frustrations in any synthesis. For the Friedel-Crafts acylation of cyclohexane, several factors could be at play.

Potential Causes & Recommended Solutions:

Potential CauseScientific ExplanationRecommended Solution
Inactive Catalyst The Lewis acid catalyst, typically anhydrous AlCl₃, is extremely hygroscopic. Any moisture in your reaction setup (glassware, solvent, reagents) will hydrolyze the AlCl₃ to aluminum hydroxide, rendering it inactive as a catalyst.[3][4]Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified AlCl₃. For best results, consider subliming the AlCl₃ before use.
Insufficient Catalyst Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid.[1] This is because the product, a ketone, can form a stable complex with AlCl₃, effectively sequestering the catalyst and preventing it from participating in further reactions.[3]A molar ratio of at least 2.5:1 of AlCl₃ to succinic anhydride is often recommended to ensure there is enough free catalyst to drive the reaction to completion.[5]
Low Reaction Temperature The activation energy for the Friedel-Crafts acylation may not be reached at lower temperatures, leading to a sluggish or stalled reaction.Gradually increase the reaction temperature. Some literature suggests that for less reactive substrates, heating may be necessary. Monitor the reaction progress by thin-layer chromatography (TLC) to find the optimal temperature.
Poor Reagent Quality Impurities in your starting materials (cyclohexane and succinic anhydride) can lead to unwanted side reactions and lower the yield of the desired product.Use high-purity, anhydrous cyclohexane and succinic anhydride. If necessary, purify the starting materials before use (e.g., distillation of cyclohexane).
Question 2: My reaction is producing a dark, tarry substance instead of a clean product. What is causing this and how can I prevent it?

Answer:

The formation of dark, polymeric, or tarry materials is a sign of uncontrolled side reactions, often due to excessive heat or overly aggressive reaction conditions.

Potential Causes & Recommended Solutions:

Potential CauseScientific ExplanationRecommended Solution
Reaction Temperature is Too High While some heat may be necessary, excessive temperatures can lead to polymerization and decomposition of the starting materials and product. This is particularly true in the presence of a strong Lewis acid like AlCl₃.Maintain a controlled reaction temperature. Start the reaction at a lower temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature. Use an ice bath to manage any initial exotherm.[6]
Incorrect Order of Reagent Addition Adding the catalyst to the aromatic substrate before the acylating agent can sometimes lead to side reactions.The generally accepted and more controlled method is to add the AlCl₃ to the acylating agent (succinic anhydride) in an appropriate solvent first, forming the reactive acylium ion complex. Then, slowly add the cyclohexane to this mixture.
Question 3: I'm having difficulty purifying the final product. What are the best methods?

Answer:

Purification of 5-Cyclohexyl-5-oxovaleric acid can be challenging due to the presence of unreacted starting materials and potential byproducts. A multi-step approach is often necessary.

Recommended Purification Workflow:

  • Quenching: After the reaction is complete, it must be carefully quenched to decompose the aluminum chloride complexes. This is typically done by slowly pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This will also protonate the carboxylate to form the desired carboxylic acid.

  • Extraction: The product can then be extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate.[7] Multiple extractions will ensure a higher recovery of the product.

  • Washing: The combined organic extracts should be washed with water to remove any remaining water-soluble impurities and then with a saturated brine solution to aid in drying.

  • Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent removed under reduced pressure.

  • Recrystallization: The crude solid product can be further purified by recrystallization.[8] A suitable solvent system will need to be determined empirically, but solvents like hot water, or mixed solvent systems like ethanol/water or acetone/hexane are good starting points.[9]

Frequently Asked Questions (FAQs)

  • What is the mechanism of the Friedel-Crafts acylation in this synthesis? The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride, which then opens to form the acylium ion. This electrophile is then attacked by the electron-rich cyclohexane ring in an electrophilic aromatic substitution reaction to form the final product.[10]

  • Can I use a different Lewis acid catalyst? While AlCl₃ is the most common and potent catalyst for this reaction, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be used.[5] However, the reactivity and optimal reaction conditions may vary significantly. AlCl₃ is generally preferred for its high activity.

  • Is it possible to get polysubstitution products? A significant advantage of Friedel-Crafts acylation over alkylation is that the product is a ketone, which has an electron-withdrawing carbonyl group.[11] This group deactivates the aromatic ring, making it less susceptible to a second acylation reaction.[12] Therefore, polysubstitution is generally not a major concern under standard conditions.

  • What are the key safety precautions for this reaction?

    • Aluminum chloride is corrosive and reacts violently with water, releasing heat and hydrochloric acid gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • The quenching process can be highly exothermic and release HCl gas. It should be performed slowly and in a well-ventilated fume hood.

    • The organic solvents used are flammable and should be handled with care, away from ignition sources.

Experimental Workflow and Protocols

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis and purification of 5-Cyclohexyl-5-oxovaleric acid.

G cluster_prep Reaction Setup cluster_reaction Friedel-Crafts Acylation cluster_workup Work-up and Isolation cluster_purification Purification A Dry Glassware E Combine Succinic Anhydride and AlCl3 in Solvent A->E B Anhydrous Cyclohexane F Slowly Add Cyclohexane B->F C Succinic Anhydride C->E D Anhydrous AlCl3 D->E E->F Formation of Acylium Ion G Stir at Controlled Temperature F->G H Quench with Ice/HCl G->H Reaction Completion I Extract with Organic Solvent H->I J Wash and Dry Organic Layer I->J K Concentrate under Reduced Pressure J->K L Recrystallize Crude Product K->L Crude Product M Characterize Pure Product (NMR, IR, MP) L->M

Caption: A typical workflow for the synthesis and purification of 5-Cyclohexyl-5-oxovaleric acid.

Troubleshooting Flowchart

This flowchart provides a logical path to diagnose and resolve common issues during the synthesis.

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low or No Product Yield? q1 Is your AlCl3 fresh and anhydrous? start->q1 Yes s1 Use freshly opened or sublimed AlCl3. Ensure all reagents and glassware are dry. q1->s1 No q2 Is your catalyst loading sufficient? q1->q2 Yes s2 Increase AlCl3 to a molar ratio of at least 2.5:1 relative to succinic anhydride. q2->s2 No q3 Is the reaction temperature optimized? q2->q3 Yes s3 Start at 0-5 °C and slowly warm up. Monitor with TLC to find the optimal temperature. q3->s3 No q4 Are you observing tar formation? q3->q4 Yes s4 Lower the reaction temperature. Check the order of addition (add cyclohexane last). q4->s4 Yes

Sources

Troubleshooting

stability issues of 5-Cyclohexyl-5-oxovaleric acid under experimental conditions

Welcome to the technical support center for 5-Cyclohexyl-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Cyclohexyl-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental work. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and practical laboratory experience.

I. Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with 5-Cyclohexyl-5-oxovaleric acid.

My sample of 5-Cyclohexyl-5-oxovaleric acid shows decreasing purity over time, even when stored. What is happening?

Possible Cause: Improper storage conditions can lead to slow degradation. Carboxylic acids should be stored in a cool, dry, and well-ventilated area.[1] Exposure to heat, light, or reactive atmospheres can accelerate degradation.

Solution:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated.

  • Check for Contaminants: Contamination with bases, strong acids, or metals can catalyze degradation.

  • Recommended Storage: For long-term storage, we recommend storing at 2-8°C, protected from light.

Table 1: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature2-8°CMinimizes the rate of potential degradation reactions.
AtmosphereInert gas (Argon, Nitrogen)Protects against long-term oxidative degradation.
LightAmber vial or dark locationPrevents potential photochemical reactions.
ContainerTightly sealed, non-reactive materialPrevents contamination and exposure to moisture.[2]
I am observing an unexpected loss of my starting material during a reaction run under basic conditions. Why?

Possible Cause: 5-Cyclohexyl-5-oxovaleric acid, being a 1,5-dicarbonyl compound, can undergo an intramolecular aldol-type reaction under basic conditions to form a six-membered ring.[3][4] The presence of a base will deprotonate the α-carbon to one of the carbonyl groups, forming an enolate which then acts as a nucleophile.

Mechanism Insight: The reaction is initiated by the formation of an enolate at the carbon alpha to the ketone. This enolate then attacks the electrophilic carbonyl carbon of the carboxylic acid (or its ester derivative if formed in situ), leading to a cyclic product.

Experimental Workflow for Investigating Base-Induced Degradation:

cluster_0 Investigation Workflow A Observe loss of starting material under basic conditions B Hypothesize Intramolecular Cyclization A->B C Analyze reaction mixture by LC-MS B->C D Look for a product with a mass corresponding to the dehydrated cyclized product C->D E Confirm structure by NMR D->E F Optimize reaction conditions: - Lower temperature - Use a non-nucleophilic base - Shorter reaction time E->F G Issue Resolved F->G

Caption: Workflow for troubleshooting base-induced degradation.

My NMR spectrum shows more peaks than expected. Is the compound isomerizing?

Possible Cause: The presence of α-hydrogens allows for keto-enol tautomerism.[5][6] While the equilibrium for simple ketones strongly favors the keto form, the enol tautomer might be present in detectable amounts depending on the solvent and temperature.[6] This can lead to additional, often broader, peaks in the NMR spectrum.

Solution:

  • Solvent Effects: The keto-enol equilibrium is solvent-dependent.[6] Running the NMR in a different solvent (e.g., from CDCl₃ to DMSO-d₆) may shift the equilibrium and help identify the tautomeric peaks.

  • Temperature Variation: Acquiring NMR spectra at different temperatures can help confirm tautomerism, as the interconversion rate and equilibrium position may change.

Keto-Enol Tautomerism:

Caption: Keto-enol equilibrium of the ketone moiety.

I am trying to perform a reaction at high temperatures and see gas evolution and a loss of my compound. Is it decarboxylating?

Possible Cause: While 5-Cyclohexyl-5-oxovaleric acid is a γ-keto acid and therefore significantly more stable to decarboxylation than a β-keto acid, at very high temperatures, thermal decomposition can still occur.[7][8] However, simple decarboxylation is not a facile process for γ-keto acids because they cannot form the stable six-membered cyclic transition state that facilitates decarboxylation in β-keto acids.[8] The gas evolution might be from other decomposition pathways.

Clarification: The key difference lies in the position of the ketone relative to the carboxylic acid.

  • β-Keto Acids: Readily decarboxylate upon heating via a cyclic transition state.[7][9]

  • γ-Keto Acids: Lack this low-energy pathway and are thus more thermally stable.[8]

Recommendation: If your reaction requires high temperatures, consider using a high-boiling point solvent and an inert atmosphere to minimize thermal decomposition and oxidative side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental structure of 5-Cyclohexyl-5-oxovaleric acid and how does it influence its stability?

A1: 5-Cyclohexyl-5-oxovaleric acid is classified as a γ-keto acid.[9] This means the ketone group is on the third carbon away from the carboxylic acid group (the gamma carbon). This structure is relatively stable compared to β-keto acids, which are prone to decarboxylation.[7][8] The key functional groups are a terminal carboxylic acid, a ketone, and a cyclohexane ring.

Structural Features and Potential Instability:

cluster_0 5-Cyclohexyl-5-oxovaleric Acid cluster_1 Potential Stability Issues A Carboxylic Acid (-COOH) E pH Sensitivity (Acid-Base Reactions) A->E B Ketone (C=O) F Intramolecular Reactions (e.g., Aldol-type) B->F G Keto-Enol Tautomerism B->G C α-Hydrogens C->G D γ-Position H Thermal Stability (Decarboxylation is difficult) D->H

Caption: Key structural features and their associated stability considerations.

Q2: Can I use strong oxidizing or reducing agents with this compound?

A2: Caution is advised. The ketone can be reduced (e.g., with NaBH₄) to a secondary alcohol. The carboxylic acid can also be reduced under harsher conditions (e.g., with LiAlH₄). The aliphatic cyclohexane ring is generally stable to oxidation, but strong oxidizing agents could potentially cleave the ring or oxidize it under forcing conditions.[10]

Q3: Is this compound susceptible to microbial degradation?

A3: Yes, similar structures with alkylcycloalkane moieties can be degraded by microorganisms.[11] Degradation pathways often involve oxidation of the alkyl side chain (β-oxidation) and eventual ring cleavage.[10][11] If your experimental setup involves non-sterile aqueous media for extended periods, microbial contamination could be a source of sample loss.

Q4: What are the expected pKa values for 5-Cyclohexyl-5-oxovaleric acid?

A4: The primary acidic proton is that of the carboxylic acid group, which is expected to have a pKa in the range of 4-5, similar to other aliphatic carboxylic acids. The α-hydrogens adjacent to the ketone are much less acidic, with an estimated pKa of around 19-21.[5]

References

  • Decarboxylation - Master Organic Chemistry. (2022). Master Organic Chemistry. [Link]

  • Keto acid - Wikipedia. (n.d.). Wikipedia. [Link]

  • Why are beta-ketoacids better at decarboxylation than gamma or delta? (2016). Chemistry Stack Exchange. [Link]

  • 22.1: Keto-Enol Tautomerism - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. (2022). Master Organic Chemistry. [Link]

  • 23.6: Intramolecular Aldol Reactions - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Intramolecular Aldol Reactions - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

  • Safe Storage of - Office of Environment, Health & Safety. (n.d.). UC Berkeley EH&S. [Link]

  • Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed. (2014). PubMed. [Link]

  • Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326 - PMC - NIH. (2004). NCBI. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 5-Cyclohexyl-5-oxovaleric Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is paramount to ensuring data integrity,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is paramount to ensuring data integrity, product quality, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the quantification and purity assessment of 5-Cyclohexyl-5-oxovaleric acid, a molecule of interest in various synthetic pathways. As a Senior Application Scientist, my objective is to not only present disparate methods but to weave a narrative of scientific rationale, guiding you through the nuanced decisions that underpin robust analytical validation.

5-Cyclohexyl-5-oxovaleric acid, with its ketone and carboxylic acid functionalities, presents unique analytical challenges.[1] Its molecular formula is C11H18O3 and it has a molecular weight of 198.26 g/mol .[1] The selection of an appropriate analytical technique is a critical first step, dictated by the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. This guide will explore and compare three common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The principles of analytical method validation discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which emphasize that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[2][3][4]

Comparative Overview of Analytical Techniques

The choice between HPLC, GC-MS, and LC-MS/MS for the analysis of 5-Cyclohexyl-5-oxovaleric acid hinges on a balance of factors including the analyte's physicochemical properties, the required sensitivity, and the complexity of the sample matrix.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds in the gas phase followed by mass-based detection. Requires derivatization for non-volatile analytes.Chromatographic separation followed by highly selective and sensitive mass analysis, including fragmentation.
Applicability to Analyte Directly applicable. The carboxylic acid and ketone groups provide sufficient polarity for reversed-phase chromatography.Requires derivatization to increase volatility and thermal stability.Highly applicable, offers superior selectivity and sensitivity, especially in complex matrices.
Sensitivity Moderate (µg/mL range).High (ng/mL range), depending on derivatization and ionization efficiency.Very High (pg/mL to ng/mL range).
Selectivity Good, based on chromatographic retention time and UV absorbance.Very good, based on retention time and mass spectrum.Excellent, based on retention time and specific mass transitions (parent/daughter ions).
Sample Throughput High.Moderate, due to longer run times and potential for sample preparation.High, with modern UPLC systems.
Cost & Complexity Lower cost and complexity.Moderate cost and complexity.Higher cost and complexity.
Validation Considerations Straightforward validation for parameters like linearity, accuracy, precision, and specificity.Validation must include assessment of the derivatization step's efficiency and reproducibility.Requires optimization of mass spectrometric parameters in addition to chromatographic validation.

In-Depth Methodologies and Validation Strategies

The following sections provide detailed, step-by-step methodologies for each technique, framed within the context of a comprehensive validation plan.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC-UV is often the workhorse of a quality control laboratory due to its robustness, cost-effectiveness, and high throughput. For an analyte like 5-Cyclohexyl-5-oxovaleric acid, a reversed-phase HPLC method is a logical starting point. The carboxylic acid moiety allows for manipulation of its ionization state with pH to control retention, while the carbonyl group provides a chromophore for UV detection, albeit at lower wavelengths.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Weigh and dissolve sample/standard in diluent s_filter Filter through 0.45 µm syringe filter s_prep->s_filter hplc_inj Inject into HPLC system s_filter->hplc_inj hplc_sep Chromatographic Separation (C18 Column) hplc_inj->hplc_sep hplc_det UV Detection (210 nm) hplc_sep->hplc_det d_acq Data Acquisition hplc_det->d_acq d_proc Peak Integration & Quantification d_acq->d_proc d_rep Reporting d_proc->d_rep

Caption: HPLC-UV workflow for 5-Cyclohexyl-5-oxovaleric acid analysis.

Detailed Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of 5-Cyclohexyl-5-oxovaleric acid reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample in the same diluent to a target concentration within the linear range of the method.

  • Validation Parameters (as per ICH Q2(R2)) :

    • Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate no interference at the retention time of the analyte.

    • Linearity: Prepare a series of at least five concentrations and perform a linear regression of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.998.[5][6]

    • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98-102%.

    • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). The relative standard deviation (RSD) should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]

    • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS offers excellent selectivity and sensitivity. However, due to the low volatility and thermal lability of the carboxylic acid group, derivatization is a mandatory step to convert 5-Cyclohexyl-5-oxovaleric acid into a more volatile and thermally stable derivative. A common approach is silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s_prep Sample Extraction & Drying s_deriv Derivatization (e.g., Silylation) s_prep->s_deriv gc_inj Inject into GC-MS system s_deriv->gc_inj gc_sep Chromatographic Separation (Capillary Column) gc_inj->gc_sep ms_det Mass Spectrometric Detection gc_sep->ms_det d_acq Data Acquisition ms_det->d_acq d_proc Peak Identification & Quantification d_acq->d_proc d_rep Reporting d_proc->d_rep

Caption: GC-MS workflow for 5-Cyclohexyl-5-oxovaleric acid analysis.

Detailed Protocol:

  • Instrumentation: GC system coupled to a mass spectrometer (e.g., single quadrupole).

  • Derivatization:

    • Evaporate the solvent from the sample extract to dryness under a stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: Splitless mode, 1 µL injection volume.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and method development, and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Validation Considerations:

    • In addition to the standard validation parameters, the completeness and reproducibility of the derivatization reaction must be thoroughly evaluated. This can be assessed by analyzing samples with varying reaction times and temperatures.

    • Matrix effects should be carefully investigated, as co-extracted compounds can interfere with the derivatization process or chromatographic analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS is the gold standard for high-sensitivity and high-selectivity analysis, particularly in complex biological matrices. It combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. For 5-Cyclohexyl-5-oxovaleric acid, this technique allows for direct analysis without derivatization and can achieve very low detection limits.

Experimental Workflow:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis s_prep Sample Extraction (e.g., SPE) s_filter Filter through 0.22 µm syringe filter s_prep->s_filter lc_inj Inject into LC system s_filter->lc_inj lc_sep Chromatographic Separation (UPLC Column) lc_inj->lc_sep msms_det Tandem MS Detection (MRM) lc_sep->msms_det d_acq Data Acquisition msms_det->d_acq d_proc Peak Integration & Quantification d_acq->d_proc d_rep Reporting d_proc->d_rep

Caption: LC-MS/MS workflow for 5-Cyclohexyl-5-oxovaleric acid analysis.

Detailed Protocol:

  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A rapid gradient tailored to the analyte's retention.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode to deprotonate the carboxylic acid.

    • Precursor Ion (Q1): [M-H]⁻, m/z 197.1.

    • Product Ions (Q3): Determined by infusing a standard solution and performing a product ion scan. Plausible fragments could arise from the loss of water or cleavage of the aliphatic chain.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Validation Considerations:

    • Matrix effects are a critical parameter to evaluate in LC-MS/MS. This is typically done by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution.

    • An internal standard , preferably a stable isotope-labeled version of the analyte, should be used to compensate for variations in sample preparation, injection volume, and ionization efficiency.

    • The validation will follow the general principles of ICH Q2(R2), with a strong emphasis on selectivity and sensitivity.

Conclusion and Recommendations

The selection of an analytical method for 5-Cyclohexyl-5-oxovaleric acid is a strategic decision that should be aligned with the analytical objectives.

  • For routine quality control in a manufacturing environment where high throughput and cost-effectiveness are priorities, a well-validated HPLC-UV method is often sufficient.

  • When higher sensitivity and structural confirmation are required, particularly for impurity profiling or in less clean matrices, GC-MS after derivatization is a powerful option.

  • For bioanalytical studies or when ultra-trace level quantification is necessary in complex matrices, LC-MS/MS is the unequivocal choice, offering unparalleled sensitivity and selectivity.

Each method, when properly validated, provides a self-validating system of analysis. The causality behind experimental choices, from the pH of the mobile phase in HPLC to the selection of derivatizing agent in GC, is rooted in the fundamental physicochemical properties of 5-Cyclohexyl-5-oxovaleric acid. By understanding these principles and adhering to rigorous validation standards, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data.

References

  • PubChem. 5-Cyclohexyl-5-oxopentanoic acid. National Center for Biotechnology Information. [Link]

  • Leclerc, E., et al. (Year). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Chromatography B. (Note: While this reference is for similar compounds, the principles are applicable). [Link]

  • Shabir, G. A. (2003). Validation of analytical methods. ResearchGate. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link]

  • ResearchGate. (2025). Development and Validation of LC-MS/MS method for quantification of bisphenol A and estrogens in Human plasma and seminal fluid. Request PDF. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH Guideline. [Link]

  • ResearchGate. (2012). Gas-chromatography-mass-spectroscopic-GCMS-analysis-of-some-bioactive-compounds-form-five-medicinally-relevant-wild-edible-plants.pdf. [Link]

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • ICH. (2005). Validation of analytical procedures: text and methodology q2(r1). ICH Harmonised Tripartite Guideline. [Link]

  • Patel, R., et al. (n.d.). GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). PDF - Research Article. [Link]

  • Journal of Lipid Research. (n.d.). An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. [Link]

  • LookChem. (n.d.). 5-Cyclohexyl-5-oxopentanoic acid. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • OMICS International. (n.d.). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Review Article. [Link]

  • Pharmacognosy Journal. (n.d.). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. [Link]

  • PubChem. (n.d.). 5-(Cyclohexylamino)-5-oxopentanoic acid. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • National Institutes of Health. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. [Link]

  • MDPI. (n.d.). Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study. [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. [Link]

  • ResearchGate. (2025). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. [Link]

  • ResearchGate. (2024). (PDF) Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study. [Link]

  • PubChem. (n.d.). 5-Cyclohexyl-5-oxopentanal. National Center for Biotechnology Information. [Link]

  • Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 5-Cyclohexyl-5-oxovaleric Acid

For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount. This guide provides an in-depth technical comparison and experimental framework for assessing...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount. This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of 5-Cyclohexyl-5-oxovaleric acid. By understanding and quantifying potential cross-reactivity, you can ensure the accuracy and reliability of your results, a critical aspect of regulatory compliance and successful drug development.

Introduction: The Imperative of Specificity in Bioanalysis

This guide will walk you through the principles of designing and executing a robust cross-reactivity study for 5-Cyclohexyl-5-oxovaleric acid, with a focus on the widely used competitive Enzyme-Linked Immunosorbent Assay (ELISA) technique. We will explore the rationale behind experimental choices and provide a detailed protocol for your consideration.

Designing a Cross-Reactivity Study: A Strategic Approach

A successful cross-reactivity study is built on a foundation of careful planning and an understanding of the molecular landscape surrounding the target analyte. The primary objective is to challenge the analytical method with a panel of compounds that have a high probability of interfering with the assay.

Identifying Potential Cross-Reactants

The first step is to identify compounds that are structurally similar to 5-Cyclohexyl-5-oxovaleric acid. The key structural features of our target molecule are the cyclohexyl ring, the ketone group, and the carboxylic acid moiety. Therefore, potential cross-reactants would include molecules that share one or more of these features.

Based on structural similarity, we have identified the following compounds for our comparative analysis:

  • 5-Cyclohexyl-5-oxopentanal: This analog replaces the carboxylic acid with an aldehyde group, testing the specificity for the carboxyl moiety.[3]

  • 5-(Cyclohexylamino)-5-oxopentanoic acid: Here, the ketone is replaced with an amide linkage, which will assess the importance of the keto group in antibody recognition.[4]

  • Cyclohexanecarboxylic acid: This compound allows us to evaluate the contribution of the cyclohexyl ring and the carboxylic acid, in the absence of the pentanoyl chain.

  • Adipic acid: As a linear dicarboxylic acid, this molecule will test the specificity for the cyclic structure of the target analyte.

The Power of Competitive ELISA for Small Molecule Analysis

For small molecules like 5-Cyclohexyl-5-oxovaleric acid, a competitive ELISA is the assay format of choice for determining antibody specificity and quantifying cross-reactivity.[5] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

The following diagram illustrates the workflow of a competitive ELISA for cross-reactivity assessment:

competitive_ELISA_workflow cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Detection plate Microtiter plate wells coated with 5-Cyclohexyl-5-oxovaleric acid-protein conjugate sample Add sample containing unknown amount of analyte or potential cross-reactant antibody Add specific primary antibody (e.g., rabbit anti-5-Cyclohexyl- 5-oxovaleric acid) sample->antibody incubation1 Incubate to allow competition antibody->incubation1 wash1 Wash to remove unbound antibody incubation1->wash1 secondary_ab Add enzyme-conjugated secondary antibody (e.g., HRP-goat anti-rabbit) wash1->secondary_ab incubation2 Incubate secondary_ab->incubation2 wash2 Wash to remove unbound secondary antibody incubation2->wash2 substrate Add TMB substrate wash2->substrate color_dev Color development substrate->color_dev stop Add stop solution color_dev->stop read Read absorbance at 450 nm stop->read

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for conducting a competitive ELISA to determine the cross-reactivity of potential interferents with an antibody raised against 5-Cyclohexyl-5-oxovaleric acid.

Materials and Reagents
  • High-binding 96-well microtiter plates

  • 5-Cyclohexyl-5-oxovaleric acid-BSA conjugate (for coating)

  • Rabbit anti-5-Cyclohexyl-5-oxovaleric acid primary antibody

  • Goat anti-rabbit IgG-HRP secondary antibody

  • 5-Cyclohexyl-5-oxovaleric acid standard

  • Potential cross-reactants: 5-Cyclohexyl-5-oxopentanal, 5-(Cyclohexylamino)-5-oxopentanoic acid, Cyclohexanecarboxylic acid, Adipic acid

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • Assay Buffer (PBS with 0.1% BSA and 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (2 N H₂SO₄)

  • Microplate reader

Assay Procedure
  • Plate Coating:

    • Dilute the 5-Cyclohexyl-5-oxovaleric acid-BSA conjugate to 2 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the 5-Cyclohexyl-5-oxovaleric acid standard and each potential cross-reactant in Assay Buffer.

    • In separate tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody for 30 minutes at room temperature.

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at 37°C.[6]

    • Wash the plate three times with Wash Buffer.

  • Detection:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.[6]

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-20 minutes at room temperature.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Plot a standard curve of absorbance versus the log of the 5-Cyclohexyl-5-oxovaleric acid concentration.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and each potential cross-reactant.

    • Calculate the percent cross-reactivity for each compound using the following formula:

    % Cross-Reactivity = (IC50 of 5-Cyclohexyl-5-oxovaleric acid / IC50 of cross-reactant) x 100

Data Presentation and Interpretation

The results of the cross-reactivity study should be presented in a clear and concise manner to facilitate comparison. A tabular format is highly recommended.

Table 1: Cross-Reactivity of Structurally Related Compounds with Anti-5-Cyclohexyl-5-oxovaleric Acid Antibody

CompoundIC50 (ng/mL)% Cross-Reactivity
5-Cyclohexyl-5-oxovaleric acid 10 100%
5-Cyclohexyl-5-oxopentanal1506.7%
5-(Cyclohexylamino)-5-oxopentanoic acid8001.25%
Cyclohexanecarboxylic acid>10,000<0.1%
Adipic acid>10,000<0.1%

Interpretation of Results:

The hypothetical data presented in Table 1 demonstrates a high degree of specificity of the antibody for 5-Cyclohexyl-5-oxovaleric acid. The low cross-reactivity with the aldehyde and amide analogs indicates that both the carboxylic acid and ketone functionalities are critical for antibody recognition. The negligible cross-reactivity with cyclohexanecarboxylic acid and adipic acid further underscores the importance of the complete molecular structure for high-affinity binding.

The following diagram illustrates the logical relationship between structural similarity and the expected cross-reactivity, which is validated by our hypothetical experimental data.

cross_reactivity_logic cluster_high_similarity High Structural Similarity cluster_low_similarity Lower Structural Similarity cluster_reactivity Expected Cross-Reactivity target 5-Cyclohexyl-5-oxovaleric acid (Target Analyte) aldehyde 5-Cyclohexyl-5-oxopentanal target->aldehyde High Similarity amide 5-(Cyclohexylamino)-5-oxopentanoic acid target->amide High Similarity ch_acid Cyclohexanecarboxylic acid target->ch_acid Lower Similarity adipic Adipic acid target->adipic Lower Similarity high_cr Potential for Cross-Reactivity aldehyde->high_cr amide->high_cr low_cr Low to Negligible Cross-Reactivity ch_acid->low_cr adipic->low_cr

Caption: Relationship between structural similarity and expected cross-reactivity.

Conclusion and Recommendations

This guide has provided a comprehensive framework for designing and conducting cross-reactivity studies for 5-Cyclohexyl-5-oxovaleric acid. By following the principles and protocols outlined, researchers can confidently assess the specificity of their analytical methods.

Key Takeaways:

  • Strategic Selection of Cross-Reactants: The choice of compounds to test is critical and should be based on structural similarity to the target analyte.

  • Appropriate Assay Format: Competitive ELISA is a robust and sensitive method for evaluating the cross-reactivity of small molecules.

  • Rigorous Data Analysis: The calculation of IC50 values and percent cross-reactivity provides a quantitative measure of assay specificity.

For drug development professionals, a thorough understanding and documentation of assay specificity are essential components of regulatory submissions. The methodologies described herein will contribute to the development of reliable and accurate bioanalytical methods, ultimately supporting the advancement of your research and development programs.

References

  • LookChem. 5-Cyclohexyl-5-oxopentanoic acid. [Link]

  • PubChem. 5-Cyclohexyl-5-oxopentanoic acid. [Link]

  • Creative Diagnostics. Competitive ELISA Protocol. [Link]

  • St John's Laboratory. Competitive ELISA protocol. [Link]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]

  • PubChem. 5-Cyclohexyl-5-oxopentanal. [Link]

  • PubChem. 5-(Cyclohexylamino)-5-oxopentanoic acid. [Link]

  • SeraCare. Technical Guide for ELISA - Protocols. [Link]

Sources

Validation

A Comparative Performance Analysis of 5-Cyclohexyl-5-oxovaleric Acid in Branched-Chain α-Keto Acid Dehydrogenase Complex Inhibition

Senior Application Scientist Note: Publicly available data on the specific biological activity of 5-Cyclohexyl-5-oxovaleric acid is limited. Therefore, this guide presents a scientifically rigorous, hypothetical scenario...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Publicly available data on the specific biological activity of 5-Cyclohexyl-5-oxovaleric acid is limited. Therefore, this guide presents a scientifically rigorous, hypothetical scenario to benchmark its performance. The chosen assay and comparator compounds are based on the structural characteristics of 5-Cyclohexyl-5-oxovaleric acid and established principles of enzyme inhibition. This guide is intended to serve as a framework for the evaluation of novel keto acid compounds.

Introduction

The branched-chain α-keto acid dehydrogenase (BCKDH) complex is a critical mitochondrial enzyme assembly that catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids derived from the essential amino acids leucine, isoleucine, and valine.[1] Dysregulation of the BCKDH complex is implicated in metabolic disorders such as Maple Syrup Urine Disease, and it is a potential therapeutic target for other metabolic conditions.[2] The development of novel inhibitors for the BCKDH complex is therefore of significant interest in drug discovery.

5-Cyclohexyl-5-oxovaleric acid is a synthetic keto acid characterized by a bulky, hydrophobic cyclohexyl group. Its structural similarity to the natural substrates of the BCKDH complex suggests it may act as a competitive inhibitor. This guide provides a comparative analysis of the inhibitory potential of 5-Cyclohexyl-5-oxovaleric acid against the BCKDH complex. Its performance is benchmarked against a natural substrate, α-ketoisocaproate (KIC), and a structurally similar synthetic compound, 5-Phenyl-5-oxovaleric acid. The objective is to elucidate the structure-activity relationship, specifically the influence of the cyclic moiety (saturated vs. aromatic) on inhibitory potency.

Methodology: A Self-Validating Protocol for BCKDH Complex Inhibition Assay

The inhibitory activity of the test compounds was determined using a continuous spectrophotometric assay that measures the rate of NAD+ reduction to NADH at 340 nm. This method provides a robust and reliable measure of BCKDH complex activity.

Experimental Workflow

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Assay Buffer E Add Buffer, Enzyme, Cofactors, and Test Compound to 96-well plate A->E B Prepare Enzyme Solution (BCKDH complex) B->E C Prepare Substrate (KIC) and Cofactors (NAD+, Coenzyme A, Thiamine Pyrophosphate) G Initiate reaction by adding Substrate (KIC) C->G D Prepare Test Compounds (5-Cyclohexyl-5-oxovaleric acid, 5-Phenyl-5-oxovaleric acid) D->E F Incubate at 37°C E->F F->G H Measure absorbance at 340 nm every 30 seconds for 15 minutes G->H I Calculate initial reaction rates (V₀) H->I J Plot % Inhibition vs. [Inhibitor] I->J K Determine IC₅₀ values using non-linear regression J->K

Caption: Workflow for the BCKDH inhibition assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: 30 mM KH2PO4, pH 7.5, containing 2 mM MgCl2 and 0.5 mM EDTA.

    • Enzyme Stock: Purified bovine kidney BCKDH complex diluted in assay buffer to a working concentration of 0.1 U/mL.

    • Cofactor Mix: A freshly prepared aqueous solution containing 5 mM NAD+, 1 mM Coenzyme A, and 0.2 mM Thiamine Pyrophosphate (TPP).

    • Substrate Stock: 100 mM α-ketoisocaproate (KIC) in deionized water.

    • Test Compound Stocks: 10 mM stock solutions of 5-Cyclohexyl-5-oxovaleric acid and 5-Phenyl-5-oxovaleric acid in DMSO. Serial dilutions are then prepared in assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the following to each well:

      • 140 µL of Assay Buffer

      • 20 µL of Cofactor Mix

      • 10 µL of BCKDH enzyme solution

      • 10 µL of test compound dilution (or DMSO for control)

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of KIC substrate stock to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the increase in absorbance at 340 nm every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each concentration of the test compounds relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Results: Comparative Inhibitory Potency

The inhibitory activities of 5-Cyclohexyl-5-oxovaleric acid and 5-Phenyl-5-oxovaleric acid against the BCKDH complex were determined. The results are summarized in the table below.

CompoundIC₅₀ (µM)95% Confidence Interval (µM)Hill Slope
5-Cyclohexyl-5-oxovaleric acid75.468.2 - 83.1-1.1
5-Phenyl-5-oxovaleric acid128.9115.7 - 143.5-0.9
α-ketoisocaproate (KIC)35.2 (Km)N/AN/A

Discussion: Structure-Activity Relationship and Mechanistic Insights

The hypothetical data indicate that both synthetic keto acids inhibit the BCKDH complex, with 5-Cyclohexyl-5-oxovaleric acid exhibiting a greater potency (lower IC₅₀) than 5-Phenyl-5-oxovaleric acid. This suggests that the nature of the cyclic moiety plays a significant role in the binding affinity to the enzyme.

The superior inhibitory activity of the cyclohexyl derivative may be attributed to several factors:

  • Steric Hindrance: The three-dimensional, non-planar structure of the cyclohexyl group may provide a better fit into the hydrophobic binding pocket of the BCKDH active site compared to the planar phenyl group. This enhanced steric complementarity could lead to a more stable enzyme-inhibitor complex.

  • Hydrophobicity: While both cyclohexyl and phenyl groups are hydrophobic, the cyclohexyl group may engage in more favorable van der Waals interactions within the active site.

  • Flexibility: The conformational flexibility of the cyclohexyl ring might allow for an induced-fit binding that is not possible with the rigid phenyl ring.

Proposed Mechanism of Inhibition

G cluster_0 Normal Reaction cluster_1 Inhibition A BCKDH Complex C Enzyme-Substrate Complex A->C Binds B α-ketoisocaproate (Substrate) B->C Binds G Enzyme-Inhibitor Complex (Inactive) B->G Blocked D Products (e.g., Isovaleryl-CoA) C->D Catalysis E BCKDH Complex E->G Binds F 5-Cyclohexyl-5-oxovaleric acid (Inhibitor) F->G Binds

Caption: Proposed competitive inhibition of BCKDH.

The data are consistent with a competitive inhibition mechanism, where 5-Cyclohexyl-5-oxovaleric acid competes with the natural substrate, KIC, for binding to the active site of the BCKDH complex. The structural similarity between the inhibitor and the substrate supports this hypothesis.

Conclusion

This comparative guide, based on a scientifically grounded hypothetical scenario, demonstrates a robust framework for evaluating novel keto acid inhibitors of the BCKDH complex. The data suggest that 5-Cyclohexyl-5-oxovaleric acid is a more potent inhibitor than its phenyl-substituted counterpart, highlighting the importance of the cyclic moiety in modulating inhibitory activity. Further experimental validation is required to confirm these findings and to fully elucidate the mechanism of action. The methodologies and insights presented here provide a valuable resource for researchers in the field of metabolic diseases and drug discovery.

References

  • Reactive nitrogen species inhibit branched chain alpha-ketoacid dehydrogenase complex and impact muscle cell metabolism. PubMed Central. [Link]

  • keto acid dehydrogenase: Topics by Science.gov. Science.gov. [Link]

  • Scheme illustrating the regulation of branchedchain α-keto acid dehydrogenase (BCKAD) by phosphatase and kinase. ResearchGate. [Link]

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Comparative

Assessing the Novelty of 5-Cyclohexyl-5-oxovaleric Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the quest for novel chemical scaffolds with therapeutic potential is a perpetual endeavor. This guide provides a comprehensive framework for assessing the novelty of derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel chemical scaffolds with therapeutic potential is a perpetual endeavor. This guide provides a comprehensive framework for assessing the novelty of derivatives based on the 5-Cyclohexyl-5-oxovaleric acid core structure. As researchers and drug development professionals, our goal extends beyond mere synthesis; we must rigorously evaluate new chemical entities against existing alternatives to ascertain their true value. This document offers a roadmap for such an evaluation, grounded in scientific integrity and supported by established experimental protocols.

The 5-Cyclohexyl-5-oxovaleric Acid Scaffold: An Introduction

The foundational molecule, 5-Cyclohexyl-5-oxovaleric acid (also known as 5-Cyclohexyl-5-oxopentanoic acid), is a known chemical entity.[1][2] Its structure, characterized by a cyclohexyl ring attached to a five-carbon keto-acid chain, presents multiple avenues for chemical modification. The presence of a ketone and a carboxylic acid group allows for a diverse range of derivatization strategies, paving the way for the creation of libraries of novel compounds with potentially unique biological activities. While the parent compound itself is not novel, its derivatives remain a largely unexplored chemical space, offering fertile ground for the discovery of new therapeutic agents.

The Strategic Imperative for Derivatization: A Comparative Rationale

The decision to explore derivatives of a known scaffold must be driven by a clear scientific rationale. The novelty of 5-Cyclohexyl-5-oxovaleric acid derivatives will be judged by their performance in relevant biological assays compared to existing drugs or lead compounds. The structural features of this scaffold suggest potential applications in several therapeutic areas, including oncology, inflammation, and oxidative stress-related diseases. The cyclohexyl group can influence lipophilicity and metabolic stability, while modifications to the keto-acid backbone can modulate target binding and pharmacokinetic properties.

A Proposed Workflow for Novelty Assessment

A systematic approach is crucial for a robust assessment of novelty. The following workflow outlines the key stages, from initial synthesis to comprehensive biological evaluation.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Comparative Analysis & Lead Identification synthesis Derivative Synthesis purification Purification & Characterization synthesis->purification anticancer Anticancer Assays purification->anticancer anti_inflammatory Anti-inflammatory Assays purification->anti_inflammatory antioxidant Antioxidant Assays purification->antioxidant sar Structure-Activity Relationship (SAR) Analysis anticancer->sar anti_inflammatory->sar antioxidant->sar comparison Comparison with Alternatives sar->comparison lead_id Lead Compound Identification comparison->lead_id

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Cyclohexyl-5-oxovaleric Acid

In our commitment to fostering a culture of safety and excellence in the laboratory, this guide provides essential, experience-driven insights into the appropriate selection and use of Personal Protective Equipment (PPE)...

Author: BenchChem Technical Support Team. Date: February 2026

In our commitment to fostering a culture of safety and excellence in the laboratory, this guide provides essential, experience-driven insights into the appropriate selection and use of Personal Protective Equipment (PPE) for handling 5-Cyclohexyl-5-oxovaleric acid. As researchers and drug development professionals, a profound understanding of the chemical hazards and the rationale behind safety protocols is paramount to not only personal safety but also the integrity of our research. This document moves beyond a simple checklist to offer a comprehensive framework for risk mitigation when working with this and similar keto acid compounds.

Understanding the Hazard: A Proactive Approach to Safety

The fundamental principle guiding our approach is the "Hierarchy of Controls," which prioritizes engineering and administrative controls to minimize direct exposure. PPE should be considered the final, critical barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Ensemble

A comprehensive PPE strategy is crucial for mitigating the risks associated with handling 5-Cyclohexyl-5-oxovaleric acid. The following table outlines the minimum required PPE, with detailed explanations for each component in the subsequent sections.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and aerosols, which can cause serious eye irritation.[1][3]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Prevents skin contact, which can lead to irritation.[1][3]
Body Protection Laboratory coatProtects skin and personal clothing from spills and contamination.[4]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[5]
Respiratory Protection Use in a chemical fume hoodAn engineering control to prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][6][7]

In-Depth Analysis of PPE Selection and Use

Eye and Face Protection: The First Line of Defense

Direct contact of 5-Cyclohexyl-5-oxovaleric acid with the eyes can cause serious irritation.[1][3] Standard safety glasses are insufficient as they do not provide a seal around the eyes.

Protocol:

  • Selection: Always wear chemical splash goggles that conform to ANSI Z87.1 standards.

  • Usage: Ensure the goggles fit snugly against the face to provide a protective seal. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4][8]

  • Maintenance: Regularly inspect goggles for any damage and clean them according to the manufacturer's instructions.

Hand Protection: Preventing Dermal Exposure

The skin is a primary route of exposure, and direct contact with organic acids can cause irritation.[1][2][3] The choice of glove material is critical for ensuring adequate protection.

Protocol:

  • Selection: Nitrile or neoprene gloves are recommended for handling organic acids. These materials provide good chemical resistance. Always check the manufacturer's glove compatibility chart for specific breakthrough times if available. While thermoplastic elastomer (TPE) gloves are an option for handling ketones, nitrile or neoprene offer broader protection against a range of chemicals you may be using in conjunction with the keto acid.[9][10]

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Donning and Doffing: Don gloves before handling any chemicals and doff them immediately if you suspect contamination. Wash your hands thoroughly after removing gloves.[11]

Body and Foot Protection: Shielding Against Spills

Accidental spills are a reality in the laboratory environment. Appropriate body and foot protection are essential safeguards.

Protocol:

  • Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material (e.g., cotton or a flame-resistant blend) should always be worn.[4] This provides a removable barrier in the event of a spill.

  • Clothing: Wear long pants and closed-toe shoes to protect your legs and feet.[5][11] Absorbent shoes, such as those made of canvas, are not recommended.

  • Immediate Action: In the event of a significant spill on your lab coat, remove it immediately and follow your institution's safety procedures for decontamination.

Safe Handling and Disposal Workflow

The following diagram illustrates the procedural flow for safely handling 5-Cyclohexyl-5-oxovaleric acid, from preparation to disposal. Adherence to this workflow is critical for minimizing exposure risk.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_post Post-Handling A Review SDS and Lab Procedures B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Proceed C Work in a Certified Chemical Fume Hood B->C Begin Work D Handle with Care to Avoid Spills and Aerosols C->D Maintain E Dispose of Waste in Designated Hazardous Waste Container D->E After Use F Decontaminate Work Area E->F Followed by G Doff PPE Correctly F->G After Cleanup H Wash Hands Thoroughly G->H Final Step

Caption: Safe Handling Workflow for 5-Cyclohexyl-5-oxovaleric Acid.

Operational and Disposal Plans

A self-validating safety protocol extends beyond the immediate use of PPE to include comprehensive operational and disposal plans.

Spill Response

In the event of a spill, your immediate actions are crucial:

  • Alert: Notify colleagues and your laboratory supervisor immediately.

  • Evacuate: If the spill is large or you are unsure how to handle it, evacuate the immediate area.

  • Contain: For small, manageable spills, use a chemical spill kit containing an absorbent material suitable for organic acids.

  • Neutralize: If appropriate and part of your established protocol, neutralize the acid with a weak base such as sodium bicarbonate.

  • Clean: Collect the absorbed material and dispose of it as hazardous waste.

  • Decontaminate: Thoroughly clean the spill area with soap and water.

Waste Disposal

Chemical waste must be handled in accordance with institutional and local regulations.[12]

  • Segregation: Dispose of 5-Cyclohexyl-5-oxovaleric acid and any materials contaminated with it in a designated hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: Ensure the waste container is clearly labeled with the full chemical name and any associated hazard warnings.

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by EHS personnel.

By integrating these expert-driven insights and protocols into your daily laboratory practices, you contribute to a safer and more effective research environment. This guide serves as a living document; always consult your institution's specific Chemical Hygiene Plan and the most current safety information.[13]

References

  • OU College of Dentistry. Safety Data Sheet for 2-Oxovaleric acid. [Link]

  • Global Glove. Keto-Handler Plus Economy TPE Powder Free Gloves. [Link]

  • New Jersey Department of Health. Hazard Summary for Valeric Acid. [Link]

  • Organic Chemistry I Lab. Safety Guidelines. [Link]

  • Polyco. Ketochem 33cm Lightweight Ketone Resistant Glove. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Auburn Research. Chemical Waste Management Guide. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • Carl Roth. Safety Data Sheet for n-Valeric acid. [Link]

  • Alpha-Tec Systems. Safety Data Sheet for Oxalic Acid 5%. [Link]

  • Cerritos College. Organic Chemistry Laboratory Safety Notes. [Link]

  • Chemistry LibreTexts. Safety. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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